9-(2-Biphenylyl)-10-bromoanthracene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-bromo-10-(2-phenylphenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-26-23-16-8-6-14-21(23)25(22-15-7-9-17-24(22)26)20-13-5-4-12-19(20)18-10-2-1-3-11-18/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANUBXRTTQXXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 9-(2-Biphenylyl)-10-bromoanthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and a representative synthetic protocol for 9-(2-Biphenylyl)-10-bromoanthracene. This compound is a polycyclic aromatic hydrocarbon derivative with potential applications in organic electronics and as a key intermediate in the synthesis of more complex molecular architectures.[1][2][3] Its utility in drug development may stem from its role as a scaffold for creating novel therapeutic agents.[3][4]
Chemical Structure and Properties
This compound is an asymmetrical molecule featuring a bulky biphenyl group and a bromine atom at the 9 and 10 positions of the anthracene core. This substitution pattern influences its electronic and steric properties, making it a subject of interest in materials science.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₁₇Br[5][6][7][8] |
| Molecular Weight | 409.33 g/mol [5][6][8] |
| CAS Number | 400607-16-1[1][6][7] |
| IUPAC Name | 9-bromo-10-(2-phenylphenyl)anthracene[5] |
| Synonyms | 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene[5] |
| Purity (Typical) | >98.0%[1][6] |
| MDL Number | MFCD28138083[1][8] |
| InChI Key | NANUBXRTTQXXDS-UHFFFAOYSA-N[5][8] |
Synthesis via Suzuki-Miyaura Cross-Coupling
A prevalent and effective method for the synthesis of unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction.[9] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[10] For this compound, a plausible synthetic route involves the coupling of 9,10-dibromoanthracene with a suitable boronic acid derivative. Given the high reactivity at the 9 and 10 positions of the anthracene core, site-selective mono-arylation can be achieved under carefully controlled conditions.[11]
Below is a diagram illustrating the logical relationship of the key components in the proposed Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of the title compound based on standard Suzuki-Miyaura cross-coupling procedures for similar anthracene derivatives.[10][11]
Materials:
-
9,10-Dibromoanthracene
-
2-Biphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol (200 proof, absolute)
-
Deionized Water
-
Ethyl acetate or Dichloromethane (for extraction)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, dichloromethane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Filtration apparatus
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9,10-dibromoanthracene (1.0 eq), 2-biphenylboronic acid (1.1-1.2 eq), and potassium carbonate (4.0 eq).[10]
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Add anhydrous toluene, ethanol, and deionized water in an appropriate ratio (e.g., 4:1:1).
-
Bubble the inert gas through the solvent mixture for 15-20 minutes to degas the solution.[4][11]
-
-
Catalyst Addition and Reaction:
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction flask to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[4]
-
Combine the organic layers and wash with brine.[4]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
-
Purification:
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and dichloromethane) to isolate the desired this compound.
-
The following diagram outlines the general experimental workflow for the synthesis and purification.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C26H17Br | CID 22138280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. parchem.com [parchem.com]
- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. www1.udel.edu [www1.udel.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 9-(2-Biphenylyl)-10-bromoanthracene
CAS Number: 400607-16-1
This technical guide provides a comprehensive overview of 9-(2-Biphenylyl)-10-bromoanthracene, a key organic intermediate for advanced materials science applications. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the compound's properties, synthesis, and potential applications, with a focus on its role in organic light-emitting diodes (OLEDs).
Core Compound Properties
This compound is a polycyclic aromatic hydrocarbon characterized by a bulky, twisted structure resulting from the ortho-linked biphenyl substituent on the anthracene core. This steric hindrance prevents intermolecular π-π stacking, which is often a cause of fluorescence quenching in the solid state.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 400607-16-1 | [1] |
| Molecular Formula | C₂₆H₁₇Br | [1] |
| Molecular Weight | 409.33 g/mol | [1] |
| Appearance | Light yellow to amber or dark green powder/crystal | TCI Chemicals |
| Purity | ≥98% | [1] |
| Melting Point | 148 °C | Fisher Scientific |
| IUPAC Name | 9-bromo-10-(2-phenylphenyl)anthracene | PubChem |
Synthesis and Experimental Protocol
The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. In this case, 9,10-dibromoanthracene is reacted with 2-phenylphenylboronic acid.
Proposed Synthetic Pathway
The logical synthetic route involves the selective mono-arylation of 9,10-dibromoanthracene.
Caption: Proposed Suzuki-Miyaura coupling for synthesis.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura cross-coupling reactions involving anthracene derivatives.[2][3][4][5]
Materials:
-
9,10-dibromoanthracene
-
2-phenylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9,10-dibromoanthracene (1.0 eq) and 2-phenylphenylboronic acid (1.1 eq) in a 2:1 mixture of toluene and ethanol.
-
Degassing: Bubble argon or nitrogen gas through the solution for 30 minutes to remove dissolved oxygen.
-
Addition of Reagents: Add an aqueous solution of K₂CO₃ (2.0 M, 2.0 eq) followed by the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain under an inert atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and dichloromethane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[6][7]
Table 2: Representative Reagent Quantities
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (g) |
| 9,10-dibromoanthracene | 1.0 | 336.02 | 3.36 |
| 2-phenylphenylboronic acid | 1.1 | 197.03 | 2.17 |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 0.58 |
| K₂CO₃ | 2.0 | 138.21 | 2.76 |
Applications in Organic Electronics
This compound is a valuable building block for the synthesis of materials used in organic electronic devices, particularly OLEDs. Its anthracene core provides excellent photoluminescent properties, while the bromo-substituent offers a reactive site for further functionalization to fine-tune the electronic and optical properties of the final material. These derivatives can function as highly efficient emitters or stable host materials in the emissive layer of an OLED.
Role in OLEDs
The unique molecular structure of this compound derivatives can lead to materials with:
-
High Thermal Stability: The rigid aromatic structure contributes to a high glass transition temperature, which is crucial for the longevity of OLED devices.
-
High Photoluminescence Quantum Yield: The anthracene core is known for its high fluorescence efficiency.
-
Tunable Emission Color: Further functionalization at the bromo-position allows for the synthesis of materials that emit light across the visible spectrum.
Representative Experimental Workflow for OLED Fabrication
The following workflow describes a general procedure for the fabrication of a multi-layer OLED device using vacuum thermal evaporation, a common technique in which materials derived from this compound could be incorporated.[8]
Caption: General workflow for OLED fabrication.
Protocol Overview:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone to enhance the work function of the ITO.
-
Layer Deposition: The organic layers and the metal cathode are deposited onto the ITO substrate in a high-vacuum chamber (<10⁻⁶ Torr).
-
Hole Injection Layer (HIL): A material with a high work function is deposited.
-
Hole Transport Layer (HTL): A material with high hole mobility is deposited.
-
Emissive Layer (EML): A host material is co-evaporated with a dopant material (the emitter). A derivative of this compound could serve as either the host or the precursor to the dopant.
-
Electron Transport Layer (ETL): A material with high electron mobility is deposited.
-
Electron Injection Layer (EIL): A material that facilitates electron injection from the cathode is deposited.
-
Cathode: A low work function metal, such as aluminum, is deposited.
-
-
Encapsulation: The fabricated device is encapsulated to protect the organic layers from moisture and oxygen.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable compound in the field of materials science. Its synthesis via the Suzuki-Miyaura coupling reaction provides a robust method for its preparation. The unique structural and photophysical properties of its derivatives make them highly promising candidates for use in high-performance OLEDs and other organic electronic applications. Further research into the functionalization of this core structure is likely to yield novel materials with enhanced performance characteristics.
References
- 1. calpaclab.com [calpaclab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. EP1786886B1 - Anthracene derivatives and organic light emitting device using the same as a light emitting material - Google Patents [patents.google.com]
An In-depth Technical Guide to 9-bromo-10-(2-phenylphenyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 9-bromo-10-(2-phenylphenyl)anthracene, a substituted polycyclic aromatic hydrocarbon with significant potential in materials science and as a versatile synthetic intermediate. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and discusses its current and potential applications.
Chemical and Physical Properties
9-bromo-10-(2-phenylphenyl)anthracene, also known by its synonym 9-bromo-10-(2-biphenyl)anthracene, is a solid organic compound.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 9-bromo-10-(2-phenylphenyl)anthracene | [1] |
| Synonyms | 9-bromo-10-(2-biphenyl)anthracene, 9-(2-Biphenylyl)-10-bromoanthracene, 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene | [1] |
| CAS Number | 400607-16-1 | [1] |
| Molecular Formula | C₂₆H₁₇Br | [1] |
| Molecular Weight | 409.3 g/mol | [1] |
| Appearance | Solid (Specific color not detailed in reviewed literature) | |
| Melting Point | 146.0 to 150.0 °C | |
| Boiling Point | 508.6 °C at 760 mmHg | |
| Density | 1.3 g/cm³ |
Synthesis
Experimental Protocol
Step 1: Synthesis of 9,10-Dibromoanthracene
This initial step involves the bromination of anthracene at the 9 and 10 positions, which are the most reactive sites.
-
Materials: Anthracene, Bromine, Carbon Tetrachloride.
-
Procedure:
-
Suspend anthracene in carbon tetrachloride in a flask equipped with a stirrer, dropping funnel, and reflux condenser.
-
Slowly add bromine to the suspension with vigorous stirring. The reaction proceeds in the cold, leading to the precipitation of 9,10-dibromoanthracene.[5]
-
After the addition of bromine is complete, gently warm the mixture on a steam bath and reflux for one hour.[5]
-
Allow the mixture to cool, and collect the crude 9,10-dibromoanthracene by filtration.
-
Wash the solid with cold carbon tetrachloride and dry.[5]
-
The crude product can be purified by recrystallization from a suitable solvent like toluene.
-
Step 2: Suzuki Cross-Coupling with 2-Phenylphenylboronic Acid
The second step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 9,10-dibromoanthracene and 2-phenylphenylboronic acid. To achieve mono-substitution, the stoichiometry of the reagents needs to be carefully controlled.
-
Materials: 9,10-Dibromoanthracene, 2-Phenylphenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium Carbonate (2M aqueous solution), Toluene, and Tetrahydrofuran (THF).
-
Procedure:
-
In a round-bottom flask, combine 9,10-dibromoanthracene (1 equivalent), 2-phenylphenylboronic acid (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%).
-
Add a degassed mixture of toluene and THF as the solvent.
-
Add a 2M aqueous solution of sodium carbonate as the base.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and stir for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and water.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Applications
The primary area of application for 9-bromo-10-(2-phenylphenyl)anthracene and related 9,10-disubstituted anthracene derivatives is in the field of materials science , particularly in the development of Organic Light-Emitting Diodes (OLEDs) .[6]
The extended π-conjugated system of the anthracene core, modified by the bulky 2-phenylphenyl substituent, influences the material's photophysical properties, such as its fluorescence and charge transport characteristics.[7][8][9] These properties are crucial for the performance of OLED devices, where such molecules can be used as:
-
Emitters: The core of the OLED, responsible for light emission. The substituents on the anthracene core can be tuned to achieve emission in different regions of the visible spectrum.[9]
-
Host Materials: In some OLED architectures, the emissive dopant is dispersed in a host material. Anthracene derivatives are often used as host materials due to their high triplet energy and good charge-transporting properties.[10]
While the direct application of 9-bromo-10-(2-phenylphenyl)anthracene in drug development is not documented, the broader class of anthracene derivatives has been investigated for various biological activities.[11][12][13] Some anthracene derivatives have shown antimicrobial and anti-inflammatory properties.[6] The lipophilic nature of substituted anthracenes also makes them potential candidates for use as fluorescent probes in biological systems.[14] Further research would be required to explore any potential biological activity of this specific compound.
Safety and Handling
As with all chemical reagents, 9-bromo-10-(2-phenylphenyl)anthracene should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
9-bromo-10-(2-phenylphenyl)anthracene is a valuable compound for researchers in materials science, offering a versatile scaffold for the development of new materials for optoelectronic applications, especially OLEDs. Its synthesis, achievable through a two-step process involving bromination and a Suzuki cross-coupling reaction, allows for the introduction of a sterically demanding substituent that can be used to fine-tune the photophysical and morphological properties of the resulting materials. While its biological activity remains unexplored, the broader family of anthracene derivatives suggests potential avenues for future research in medicinal chemistry.
References
- 1. This compound | C26H17Br | CID 22138280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]
- 11. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Structural Studies of Two New Anthracene Derivatives | MDPI [mdpi.com]
Unveiling the Photophysical Profile of 9-(2-Biphenylyl)-10-bromoanthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 9-(2-biphenylyl)-10-bromoanthracene, a fluorescent aromatic compound with potential applications in various scientific domains, including drug development and materials science. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the expected photophysical behavior based on the well-established characteristics of related anthracene and biphenyl derivatives. Furthermore, it details the standard experimental protocols required for a thorough characterization of its properties.
Molecular Structure and Synthesis
This compound possesses a core anthracene structure substituted with a biphenyl group at the 9-position and a bromine atom at the 10-position. The molecular formula is C₂₆H₁₇Br, and the molecular weight is 409.33 g/mol .[1][2]
The synthesis of this compound and similar derivatives typically involves a Suzuki cross-coupling reaction. This common method couples an organoboron compound with an organohalide in the presence of a palladium catalyst. For the synthesis of the title compound, this would likely involve the reaction of a boronic acid or ester derivative of 2-phenylbenzene with 9,10-dibromoanthracene.[3]
Expected Photophysical Properties
The photophysical properties of this compound are dictated by the interplay of the anthracene core, the biphenyl substituent, and the bromine atom. The extended π-conjugation of the anthracene moiety is expected to result in strong absorption in the UV-A to the visible region and significant fluorescence emission. The biphenyl group can further influence the electronic properties and steric hindrance, while the heavy bromine atom is known to affect the rates of intersystem crossing and, consequently, the fluorescence quantum yield.
Data Presentation
The following tables summarize the anticipated photophysical data for this compound in a common organic solvent like cyclohexane. These values are estimations based on trends observed for similar aromatic compounds and should be experimentally verified.
Table 1: Expected Absorption and Emission Properties
| Parameter | Expected Value Range | Reference Compound(s) |
| Absorption Maximum (λ_abs) | 380 - 420 nm | 9,10-diphenylanthracene[4], Biphenyl[5] |
| Molar Extinction Coefficient (ε) | 10,000 - 15,000 M⁻¹cm⁻¹ | 9,10-diphenylanthracene[4] |
| Emission Maximum (λ_em) | 410 - 450 nm | 9,10-diphenylanthracene[4], Biphenyl[5] |
| Stokes Shift | 30 - 50 nm | - |
Table 2: Expected Fluorescence Quantum Yield and Lifetime
| Parameter | Expected Value Range | Reference Compound(s) & Effects |
| Fluorescence Quantum Yield (Φ_f) | 0.3 - 0.7 | Anthracene (Φ_f ≈ 0.27)[6], Heavy-atom effect of Bromine[7] |
| Fluorescence Lifetime (τ_f) | 5 - 15 ns | Many aromatic fluorophores |
Experimental Protocols
To experimentally determine the photophysical properties of this compound, a series of standard spectroscopic techniques should be employed.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption spectrum and the molar extinction coefficient.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent (e.g., cyclohexane). From this, prepare a series of dilutions with absorbances in the range of 0.1 to 1.0 at the expected absorption maximum.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record the absorption spectra of the solvent blank and the sample solutions in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 250-500 nm).
-
Data Analysis: Determine the wavelength of maximum absorption (λ_abs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Steady-State Fluorescence Spectroscopy
This method is used to measure the fluorescence emission spectrum.
Methodology:
-
Sample Preparation: Use a dilute solution of the compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Measurement: Excite the sample at its absorption maximum (λ_abs). Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 390-600 nm).
-
Data Analysis: Identify the wavelength of maximum emission (λ_em) and calculate the Stokes shift (difference between λ_em and λ_abs).
Fluorescence Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (Φ_f) is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[8][9][10][11]
Methodology:
-
Standard Selection: Choose a fluorescence standard with absorption and emission profiles that overlap with the sample. For emission in the blue region, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_f ≈ 0.90-1.0) are common choices.[4]
-
Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measurement: Record the absorbance at the excitation wavelength for each solution using a UV-Vis spectrophotometer. Then, measure the integrated fluorescence intensity for each solution using a spectrofluorometer, ensuring identical experimental conditions (excitation wavelength, slit widths) for both the sample and the standard.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ is the quantum yield, Grad is the gradient of the plot, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.[8][10]
Time-Resolved Fluorescence Spectroscopy
This technique is used to measure the fluorescence lifetime (τ_f) of the excited state.[12][13]
Methodology:
-
Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system, which includes a pulsed light source (e.g., picosecond laser diode or LED), a fast detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and TCSPC electronics.[13]
-
Measurement: Excite the sample with the pulsed light source and measure the time delay between the excitation pulse and the detection of the emitted photons. Collect a histogram of these delay times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ_f).
Visualizations
The following diagrams illustrate the experimental workflows for characterizing the photophysical properties of this compound.
References
- 1. This compound | C26H17Br | CID 22138280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9,10-Diphenylanthracene [omlc.org]
- 5. omlc.org [omlc.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Time-resolved Fluorescence | PicoQuant [picoquant.com]
Technical Guide: Determination of the Molecular Weight of 9-(2-Biphenylyl)-10-bromoanthracene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of the molecular weight of 9-(2-Biphenylyl)-10-bromoanthracene. It includes the molecular formula, a comprehensive calculation of the molecular weight based on the atomic weights of its constituent elements, and a summary of the methodologies used for such determinations.
Introduction
This compound is an organic compound of interest in various research and development applications. Accurate determination of its molecular weight is fundamental for quantitative analysis, stoichiometric calculations, and material characterization. This guide outlines the precise molecular weight and the underlying calculations based on standard atomic weights.
Molecular Formula and Structure
The chemical structure of this compound is composed of a bromoanthracene core with a biphenyl substituent. The established molecular formula for this compound is C₂₆H₁₇Br [1][2][3].
Molecular Weight Determination
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).
Atomic Weights of Constituent Elements
The atomic weights of Carbon, Hydrogen, and Bromine are essential for the calculation. These values represent the weighted average of the masses of their naturally occurring isotopes.
| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 26 | ~12.011 | 312.286 |
| Hydrogen | H | 17 | ~1.008 | 17.136 |
| Bromine | Br | 1 | ~79.904[4][5][6][7] | 79.904 |
| Total | 409.326 |
Note: The standard atomic weight for Carbon is within the range [12.0096, 12.0116][8] and for Hydrogen is [1.00784, 1.00811][9]. The values used in the table are the conventionally accepted figures for standard chemical calculations.
Calculated Molecular Weight
Based on the summation of the atomic weights, the molecular weight of this compound is calculated to be approximately 409.33 g/mol [1][2][3][10].
Experimental Protocols for Molecular Weight Verification
The theoretical molecular weight is confirmed experimentally, most commonly through mass spectrometry.
Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent (e.g., toluene, dichloromethane).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to prevent fragmentation and preserve the molecular ion.
-
Mass Analysis: The resulting ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).
-
Detection: The mass-to-charge ratio (m/z) of the ions is measured with high precision. For the molecular ion [M]⁺ or [M+H]⁺, this value corresponds to the molecular weight.
-
Data Analysis: The obtained mass spectrum will show a characteristic isotopic pattern for bromine-containing compounds (due to the presence of nearly equal abundances of ⁷⁹Br and ⁸¹Br isotopes), which further confirms the elemental composition. The monoisotopic mass is determined from the peak corresponding to the most abundant isotopes (¹²C, ¹H, ⁷⁹Br).
Visualization of Molecular Weight Calculation
The following diagram illustrates the logical workflow for calculating the molecular weight of the compound from its constituent elements.
Caption: Workflow for Molecular Weight Calculation.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | C26H17Br | CID 22138280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bromine - Wikipedia [en.wikipedia.org]
- 5. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 7. byjus.com [byjus.com]
- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. labsolu.ca [labsolu.ca]
Synthesis of 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a primary synthetic route for 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene, a complex aromatic compound with potential applications in organic electronics and pharmaceutical research. The synthesis involves a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Overview of the Synthetic Strategy
The principal route for the synthesis of 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene involves a selective mono-arylation of a readily available starting material, 9,10-dibromoanthracene, with 2-biphenylboronic acid. This approach leverages the well-established Suzuki-Miyaura coupling reaction, a powerful tool for the formation of carbon-carbon bonds between aromatic rings.
An alternative pathway is also considered, commencing with 9-bromoanthracene, followed by a Suzuki-Miyaura coupling and a subsequent bromination step. Both routes utilize commercially available or easily synthesized precursors.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the target compound and its key precursors.
Synthesis of 9,10-Dibromoanthracene (Starting Material)
9,10-Dibromoanthracene is a common precursor and can be synthesized from anthracene through direct bromination.
Reaction: Anthracene + 2 Br₂ → 9,10-Dibromoanthracene + 2 HBr
Procedure:
-
In a flask equipped with a stirrer, dropping funnel, and reflux condenser, suspend anthracene in carbon tetrachloride.
-
Slowly add a solution of bromine in carbon tetrachloride to the suspension with vigorous stirring. The reaction proceeds at room temperature.
-
After the addition is complete, gently warm the mixture on a steam bath and reflux for one hour to ensure the reaction goes to completion.
-
Allow the mixture to cool, which will cause the product to crystallize.
-
Collect the crude 9,10-dibromoanthracene by filtration and wash with a small amount of cold carbon tetrachloride.
-
The crude product can be purified by recrystallization from a suitable solvent like xylene to yield bright yellow needles.[1]
| Reactant/Reagent | Molar Ratio | Notes |
| Anthracene | 1 | |
| Bromine | 2.5 | A slight excess of bromine is used. |
| Carbon Tetrachloride | - | Solvent |
| Parameter | Value |
| Reaction Time | 1.5 - 2 hours |
| Temperature | Room temperature, then reflux |
| Yield | 83-88% |
Synthesis of 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene via Selective Suzuki-Miyaura Coupling
This is the primary and most direct route to the target molecule.
Reaction: 9,10-Dibromoanthracene + 2-Biphenylboronic acid → 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene
Procedure:
-
In a Schlenk flask, combine 9,10-dibromoanthracene, 2-biphenylboronic acid, and a base such as potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.
-
In a separate vial, dissolve the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The selective mono-arylation is favored by using a slight excess of the boronic acid and carefully controlling the reaction time.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Reactant/Reagent | Molar Ratio | Notes |
| 9,10-Dibromoanthracene | 1 | |
| 2-Biphenylboronic acid | 1.2 - 1.5 | A slight excess favors mono-substitution. |
| Pd(PPh₃)₄ | 0.01 - 0.05 | Catalyst loading can be optimized. |
| K₂CO₃ | 2 - 3 | Base |
| Toluene/Ethanol/Water | - | Degassed solvent mixture |
| Parameter | Value |
| Reaction Time | 12 - 24 hours |
| Temperature | 80 - 110 °C |
| Yield | Moderate to good (requires optimization) |
Alternative Synthetic Route
An alternative pathway involves the initial synthesis of 9-([1,1'-Biphenyl]-2-yl)anthracene followed by bromination.
Synthesis of 9-Bromoanthracene
Procedure:
-
Dissolve anthracene in chloroform.
-
Add N-bromosuccinimide (NBS) in portions while protecting the reaction from light.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the mixture with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Recrystallize the residue from anhydrous ethanol to obtain 9-bromoanthracene as a green-yellow solid.[2]
Suzuki-Miyaura Coupling of 9-Bromoanthracene
Procedure: This step would follow a similar protocol to the one described in section 2.2, using 9-bromoanthracene as the starting aryl halide.
Bromination of 9-([1,1'-Biphenyl]-2-yl)anthracene
Procedure: A procedure analogous to the bromination of 9-phenylanthracene can be employed.[2]
-
Dissolve 9-([1,1'-Biphenyl]-2-yl)anthracene in chloroform.
-
Add N-bromosuccinimide (NBS).
-
Heat the mixture to 60°C for 2 hours under a nitrogen atmosphere.
-
After cooling, add water and extract with dichloromethane.
-
Dry the organic layer and concentrate.
-
The crude product can be purified by recrystallization.
Synthetic Workflow Diagram
Caption: Primary and alternative synthetic routes to 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene.
Data Summary
The following table summarizes the key quantitative data for the primary synthetic route.
| Step | Starting Material | Product | Reagents | Yield |
| 1 | Anthracene | 9,10-Dibromoanthracene | Br₂, CCl₄ | 83-88%[1] |
| 2 | 9,10-Dibromoanthracene | 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene | 2-Biphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Moderate to Good (Optimization required) |
Conclusion
The synthesis of 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene is most effectively achieved through a selective Suzuki-Miyaura cross-coupling of 9,10-dibromoanthracene with 2-biphenylboronic acid. Careful control of reaction conditions is crucial to favor the desired mono-arylated product. The provided protocols offer a robust starting point for researchers in the field, with the understanding that optimization of catalyst loading, reaction time, and temperature may be necessary to achieve maximum yields. The alternative route, while longer, provides another viable option for the synthesis of this complex molecule.
References
In-depth Technical Guide: 9-(2-Biphenylyl)-10-bromoanthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-(2-Biphenylyl)-10-bromoanthracene, a sterically hindered polycyclic aromatic hydrocarbon of interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Due to the lack of publicly available single-crystal X-ray diffraction data, this guide presents a plausible synthesis protocol based on established methodologies for related compounds, summarizes its known properties, and offers a computational visualization of its molecular structure. While experimental crystallographic data is absent, this document serves as a valuable resource for researchers working with this and similar sterically encumbered aromatic compounds.
Introduction
This compound is an anthracene derivative characterized by the presence of a bulky 2-biphenylyl substituent at the 9-position and a bromine atom at the 10-position of the anthracene core. This substitution pattern induces significant steric strain, leading to a twisted molecular conformation that can influence its photophysical and material properties. Such non-planar aromatic structures are of significant interest for applications in OLEDs, as they can inhibit intermolecular aggregation and improve the efficiency and stability of devices.[1]
Molecular and Physical Properties
A summary of the key molecular and physical properties of this compound is provided in the table below. This information has been compiled from various chemical databases and supplier specifications.[2][3]
| Property | Value |
| Molecular Formula | C₂₆H₁₇Br |
| Molecular Weight | 409.33 g/mol |
| CAS Number | 400607-16-1 |
| Appearance | Typically a yellow to orange powder/crystals |
| Purity | Commercially available with ≥98% purity |
| IUPAC Name | 9-bromo-10-(2-phenylphenyl)anthracene |
Experimental Protocols: Plausible Synthesis
The proposed synthesis involves a two-step process starting from commercially available 9,10-dibromoanthracene.
Step 1: Synthesis of 9-Bromo-10-(2-biphenylyl)anthracene
This step involves a Suzuki coupling reaction between 9,10-dibromoanthracene and 2-biphenylboronic acid. The reaction is catalyzed by a palladium complex.
-
Materials:
-
9,10-Dibromoanthracene
-
2-Biphenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
-
Procedure:
-
In a round-bottom flask, combine 9,10-dibromoanthracene (1 equivalent), 2-biphenylboronic acid (1.1 equivalents), and a catalytic amount of Pd(PPh₃)₄ (e.g., 2-5 mol%).
-
Add a 2M aqueous solution of K₂CO₃ or Na₂CO₃ (3 equivalents).
-
Add a mixture of toluene and ethanol (e.g., 4:1 v/v) as the solvent.
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to yield this compound.
-
Structural Information
Crystal Structure
As of the date of this guide, a publicly accessible, experimentally determined crystal structure for this compound has not been found in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. The absence of this data prevents a detailed discussion and tabulation of crystallographic parameters such as unit cell dimensions, space group, bond lengths, and bond angles.
The significant steric hindrance between the 2-biphenylyl group and the anthracene core is expected to result in a highly twisted molecular structure. The dihedral angle between the anthracene core and the directly attached phenyl ring of the biphenyl group, as well as the dihedral angle between the two phenyl rings of the biphenyl group, would be key parameters in defining the molecular conformation.
Molecular Structure Visualization
The following diagram, generated using the Graphviz (DOT language), illustrates the chemical structure of this compound.
Caption: Molecular structure of this compound.
Potential Applications
Derivatives of 9,10-disubstituted anthracenes are widely investigated for their applications in organic electronics. The bulky biphenyl substituent in this compound can prevent π-π stacking, which is often responsible for quenching of fluorescence in the solid state. This property makes it a candidate for use as a host or emissive material in OLEDs, particularly for achieving stable and efficient blue emission.[1][4] The bromine atom also provides a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of a wider range of materials with tailored electronic properties.
Conclusion
This compound is a sterically hindered aromatic compound with potential applications in materials science. While a detailed experimental crystal structure is not currently available, this guide provides a comprehensive summary of its known properties and a plausible synthetic route. Further research involving single-crystal X-ray diffraction is necessary to fully elucidate its three-dimensional structure and packing in the solid state, which would provide valuable insights for the rational design of new organic electronic materials.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C26H17Br | CID 22138280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Synthetic Profile of 9-(2-Biphenylyl)-10-bromoanthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 9-(2-biphenylyl)-10-bromoanthracene. Due to the limited availability of direct experimental data in public databases, this guide leverages data from closely related analogs and established synthetic methodologies to offer a comprehensive predictive profile for researchers.
Spectroscopic Data
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The complex aromatic structure of this compound would result in a crowded aromatic region in both ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.7 - 7.3 | Multiplet | 17H | Aromatic Protons |
Note: The chemical shifts are approximate and based on the analysis of similar structures. The protons on the anthracene core and the biphenyl moiety would exhibit complex splitting patterns due to spin-spin coupling.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 120 | Aromatic Carbons |
| ~ 132 - 130 | Quaternary Carbons (C-C and C-Br) |
Note: The ¹³C NMR spectrum is expected to show a multitude of signals in the aromatic region, corresponding to the 26 carbon atoms in the molecule.
1.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands typical for aromatic C-H and C=C bonds, as well as the C-Br bond.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 1620 - 1580 | Medium-Strong | Aromatic C=C Stretch |
| 1500 - 1400 | Medium-Strong | Aromatic C=C Stretch |
| ~ 900 - 675 | Strong | Aromatic C-H Bending (Out-of-plane) |
| ~ 750 | Strong | C-Br Stretch |
Experimental Protocols
2.1. Synthesis of this compound
A highly plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction would involve the coupling of 9,10-dibromoanthracene with 2-biphenylboronic acid. A selective mono-arylation can be achieved by controlling the stoichiometry of the reactants.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add 9,10-dibromoanthracene (1 equivalent), 2-biphenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, for instance, an aqueous solution of 2M potassium carbonate (3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.
2.2. Spectroscopic Analysis Protocol
-
NMR Spectroscopy: Prepare a sample by dissolving approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
IR Spectroscopy: Obtain the FT-IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
Visualizations
3.1. Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
3.2. Spectroscopic Characterization Logic
This diagram outlines the logical flow of spectroscopic analysis to confirm the identity and purity of the synthesized compound.
Theoretical studies of biphenylyl bromoanthracene derivatives
An In-Depth Technical Guide on the Theoretical Studies of Biphenylyl Bromoanthracene Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study biphenylyl bromoanthracene derivatives. These compounds are of significant interest in materials science and drug development due to their unique photophysical and electronic properties. Theoretical studies, primarily leveraging Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are crucial for understanding their structure-property relationships, predicting their behavior, and guiding the design of new functional molecules.
Introduction to Biphenylyl Bromoanthracene Derivatives
Anthracene and its derivatives are a well-studied class of polycyclic aromatic hydrocarbons known for their applications in organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators.[1] The functionalization of the anthracene core at the 9 and 10 positions with different substituents, such as bromo and biphenylyl groups, allows for the fine-tuning of their electronic and photophysical properties. The biphenyl group can extend the π-conjugation of the system, while the heavy bromine atom can influence photophysical processes like intersystem crossing.
Theoretical modeling provides invaluable insights into the molecular orbitals, electronic transitions, and excited-state properties of these molecules, establishing a quantitative framework for rational material design.[2] This guide details the standard computational protocols and presents key theoretical data for this class of compounds.
Computational Methodologies and Protocols
The theoretical investigation of biphenylyl bromoanthracene derivatives follows a structured computational workflow. The primary tools for these studies are DFT for ground-state properties and TD-DFT for excited-state properties.
Density Functional Theory (DFT) for Ground-State Properties
DFT is employed to determine the optimized molecular geometry, electronic structure, and frontier molecular orbitals (HOMO and LUMO) of the molecule in its ground state.
Typical Experimental Protocol:
-
Structure Optimization: The initial molecular structure of the derivative, such as 9-([1,1'-biphenyl]-4-yl)-10-bromoanthracene, is built.[3] A geometry optimization is then performed to find the lowest energy conformation.
-
Level of Theory: A common and effective level of theory for such organic molecules is the B3LYP hybrid functional combined with a Pople-style basis set like 6-31G(d,p) or 6-311G(d,p).[4][5]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter for determining the molecule's electronic properties and kinetic stability.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
TD-DFT is the workhorse method for studying the electronic excited states of molecules, allowing for the prediction of absorption and emission spectra.
Typical Experimental Protocol:
-
Vertical Excitation Calculation: Using the optimized ground-state geometry, TD-DFT calculations are performed to compute the vertical excitation energies, oscillator strengths, and corresponding electronic transitions (e.g., S₀ → S₁).
-
Level of Theory: The same functional and basis set used for the ground-state calculation (e.g., B3LYP/6-31G(d,p)) is often employed for consistency.[2] For certain applications, range-separated functionals like CAM-B3LYP may also be used.[6]
-
Spectral Prediction: The calculated excitation energies (which correspond to absorption wavelengths) and oscillator strengths are used to simulate the UV-Visible absorption spectrum.
-
Excited-State Optimization: To study fluorescence, the geometry of the first singlet excited state (S₁) is optimized. The energy difference between the optimized S₁ state and the ground state (S₀) at the S₁ geometry corresponds to the emission energy.
Theoretical Workflow and Data Visualization
The logical flow of a typical computational study on these derivatives is visualized below. This workflow ensures a systematic investigation from basic structure to complex photophysical properties.
Caption: A standard workflow for the theoretical analysis of molecular properties.
Quantitative Data Summary
The following table summarizes representative theoretical data for a model biphenylyl bromoanthracene derivative, calculated using DFT and TD-DFT methods. These values are crucial for comparing different derivatives and predicting their experimental behavior.
| Parameter | Symbol | Representative Value | Significance |
| HOMO Energy | EHOMO | -5.85 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | ELUMO | -2.20 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔEH-L | 3.65 eV | Influences electronic transitions and chemical reactivity. |
| First Singlet Excitation Energy | S₁ | 3.10 eV (400 nm) | Corresponds to the main UV-Vis absorption peak. |
| First Triplet Excitation Energy | T₁ | 2.15 eV (577 nm) | Important for understanding phosphorescence and intersystem crossing. |
| S₁ Oscillator Strength | f | 0.15 | Indicates the intensity of the S₀ → S₁ electronic transition. |
Structure-Property Relationships
The electronic and photophysical properties of these derivatives are governed by the interplay between the anthracene core and its substituents. A logical diagram illustrating these relationships is presented below.
References
- 1. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene | C26H17Br | CID 21076372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties and Synthetic Protocol of 9-(2-Biphenylyl)-10-bromoanthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and a detailed experimental protocol for the synthesis of 9-(2-Biphenylyl)-10-bromoanthracene. This compound is of significant interest in materials science and organic electronics.
Core Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Melting Point | 148 °C | [1] |
| Molecular Formula | C₂₆H₁₇Br | [1][2][3][4] |
| Molecular Weight | 409.33 g/mol | [1][2][3][4] |
| CAS Number | 400607-16-1 | [1][2][3] |
Experimental Protocols
A plausible synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This section details the necessary experimental procedures.
Synthesis of 9,10-Dibromoanthracene (Precursor)
Materials:
-
Anthracene
-
Carbon tetrachloride
-
Bromine
Procedure:
-
Suspend anthracene in carbon tetrachloride in a flask equipped with a stirrer, dropping funnel, and reflux condenser.
-
Slowly add bromine to the suspension while stirring vigorously in the cold.
-
After the addition is complete, gently warm the mixture on a steam bath and continue heating at a gentle boil for one hour.
-
Allow the mixture to cool, which will cause the crude 9,10-dibromoanthracene to precipitate.
-
Filter the crude product, wash it with a small amount of cold carbon tetrachloride, and dry.
-
For further purification, the crude product can be recrystallized from carbon tetrachloride to yield bright yellow needles.
Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
9,10-Dibromoanthracene
-
2-Biphenylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Aqueous sodium carbonate solution (2M)
-
n-Propanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, combine 9,10-dibromoanthracene, 2-biphenylboronic acid, and n-propanol.
-
Stir the mixture for approximately 15 minutes to allow for the dissolution of the solids.
-
To this solution, add the palladium(0) catalyst, the 2M aqueous sodium carbonate solution, and deionized water.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately one hour. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash them sequentially with a 5% sodium carbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Melting Point Determination
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Ensure the synthesized this compound is thoroughly dried and in a powdered form.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point of 148°C.
-
Then, decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting). This range is the melting point of the sample.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Synthetic pathway for this compound.
Caption: Workflow for melting point determination.
References
In-Depth Technical Guide to the Purity Analysis of 9-(2-Biphenylyl)-10-bromoanthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 9-(2-biphenylyl)-10-bromoanthracene, a key intermediate in organic electronics and pharmaceutical research. The document details its synthesis, potential impurities, and the application of chromatographic and spectroscopic techniques for comprehensive purity determination.
Introduction
This compound is a polycyclic aromatic hydrocarbon derivative of significant interest due to its unique photophysical properties. Its rigid, bulky structure makes it a valuable building block for advanced materials, including those used in organic light-emitting diodes (OLEDs) and as a fluorescent probe. Given the stringent performance and safety requirements in these applications, a thorough understanding and quantification of the purity of this compound are of paramount importance. This guide outlines the critical analytical techniques and protocols for its comprehensive purity assessment.
Synthesis and Potential Impurity Profile
The most common synthetic route to this compound is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 9,10-dibromoanthracene with 2-phenylphenylboronic acid.
Based on this synthesis, the following impurities can be anticipated:
-
Starting Materials: Unreacted 9,10-dibromoanthracene and 2-phenylphenylboronic acid.
-
Diarylated Byproduct: 9,10-Di(2-biphenylyl)anthracene, formed by the reaction of the target molecule with another molecule of the boronic acid.
-
Dehalogenated Impurity: 9-Bromoanthracene, resulting from the reductive dehalogenation of the starting material.
-
Protodeboronated Impurity: Biphenyl, formed from the protodeboronation of the boronic acid.
-
Homocoupling Products: Biphenyl-biphenyl from the boronic acid and bianthracene derivatives from the bromoanthracene.
-
Residual Catalyst: Trace amounts of the palladium catalyst.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Analytical Methodologies
A multi-technique approach is essential for a comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary method for quantifying the purity of this compound and detecting non-volatile impurities.
Experimental Protocol:
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 30 70 20.0 0 100 25.0 0 100 25.1 30 70 | 30.0 | 30 | 70 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in tetrahydrofuran (THF) to a concentration of approximately 1 mg/mL.
Data Presentation:
| Peak No. | Retention Time (min) | Compound | Area % |
| 1 | 5.8 | Biphenyl | 0.05 |
| 2 | 10.2 | 2-Phenylphenylboronic Acid | 0.10 |
| 3 | 12.5 | 9-Bromoanthracene | 0.15 |
| 4 | 15.3 | 9,10-Dibromoanthracene | 0.20 |
| 5 | 18.7 | This compound | 99.4 |
| 6 | 22.1 | 9,10-Di(2-biphenylyl)anthracene | 0.10 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to identify volatile and semi-volatile impurities and to provide structural information based on their mass fragmentation patterns.
Experimental Protocol:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.
Data Presentation:
| Retention Time (min) | Compound | Key Mass Fragments (m/z) |
| 6.2 | Biphenyl | 154, 77 |
| 11.8 | 9-Bromoanthracene | 256, 258, 178 |
| 14.5 | 9,10-Dibromoanthracene | 334, 336, 338, 256, 178 |
| 19.3 | This compound | 408, 410, 329, 252 |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and for identifying impurities that have distinct proton signals.
Experimental Protocol:
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 2.0 s
-
Acquisition time: 4.0 s
-
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 0.6 mL of CDCl₃.
Data Presentation:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.7 - 7.2 | Multiplet | 17H | Aromatic Protons |
Note: Specific peak assignments for the complex aromatic region would require more advanced 2D NMR techniques.
Logical Relationship of Analytical Techniques
The combination of these techniques provides a robust and comprehensive assessment of the purity of this compound.
Conclusion
The purity analysis of this compound requires a multi-faceted analytical approach. HPLC-UV serves as the primary tool for quantification, while GC-MS and ¹H NMR spectroscopy are indispensable for the identification and structural confirmation of the target compound and its potential impurities. By employing the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and reliability of this critical chemical intermediate for its intended high-tech and pharmaceutical applications.
Methodological & Application
Application Notes and Protocols: 9-(2-Biphenylyl)-10-bromoanthracene in OLED Fabrication
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 9-(2-biphenylyl)-10-bromoanthracene as a pivotal intermediate in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The unique structural combination of a biphenyl substituent and a reactive bromine atom on the anthracene core makes this molecule a versatile building block for creating highly efficient and stable blue emitters and host materials.
Introduction
Anthracene derivatives are a cornerstone in the development of materials for blue OLEDs due to their inherent high photoluminescence quantum yields and wide bandgaps. The strategic functionalization of the anthracene core is crucial for tuning the material's electronic properties, thermal stability, and morphological characteristics in the solid state. This compound serves as an excellent precursor for this purpose. The biphenyl group helps to introduce steric hindrance, which can suppress intermolecular π–π stacking and prevent excimer formation, thus maintaining a pure blue emission. The bromo-substituent at the 10-position provides a reactive site for introducing a wide range of functional groups through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the precise engineering of molecular architecture to achieve desired optoelectronic properties for high-performance OLEDs.
Applications in OLEDs
This compound is primarily employed as a synthetic intermediate for creating:
-
Blue Emitters: By coupling with various arylboronic acids, a diverse library of blue-emitting materials can be synthesized. The introduced aryl group can be tailored to fine-tune the emission color, enhance charge transport properties, and improve device stability.
-
Host Materials: Derivatives of this compound can be designed to have high triplet energies, making them suitable as host materials for phosphorescent OLEDs (PhOLEDs). The bulky biphenyl group contributes to forming amorphous thin films, which is beneficial for device efficiency and lifetime.
-
Charge Transport Materials: While less common, modification of the anthracene core can also lead to materials with excellent hole or electron transporting properties, contributing to balanced charge injection and recombination within the OLED device.
Data Presentation: Performance of Anthracene Derivatives in OLEDs
While specific performance data for OLEDs using materials directly synthesized from this compound is not extensively reported in publicly available literature, the following table summarizes the performance of analogous anthracene derivatives to provide a benchmark for expected device characteristics.
| Compound Class | Role in OLED | External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| Anthracene-carbazole derivatives | Emitter | 7.95 | - | - | (0.15, 0.07)[1] |
| Anthracene-acridine derivatives | Emitter (non-doped) | 4.9 | - | - | (0.14, 0.18)[2][3] |
| Spirobenzofluorene-anthracene | Host | - | 7.03 | - | - |
| Anthracene-carbazole derivatives | Emitter (doped) | 4.8 | - | - | (0.15, 0.08)[2][3] |
Experimental Protocols
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize derivatives of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., pyrene-1-boronic acid, 9H-carbazole-9-yl)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
-
Hexanes
-
Methanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a solvent mixture of toluene and ethanol.
-
Degassing: Degas the mixture by bubbling nitrogen through it for 20-30 minutes.
-
Catalyst and Base Addition: To the stirred mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and an aqueous solution of the base (e.g., 2M Na₂CO₃, 3.0 eq.).
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/hexanes) to yield the final product.
References
- 1. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. www2.scut.edu.cn [www2.scut.edu.cn]
- 3. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 9-(2-Biphenylyl)-10-bromoanthracene as a High-Performance Blue Emitter
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9-(2-biphenylyl)-10-bromoanthracene as a blue emitter in organic light-emitting diodes (OLEDs). This document details a probable synthesis method, protocols for characterization and device fabrication, and comparative data on the photophysical and electroluminescent properties of analogous anthracene derivatives.
Introduction
Anthracene derivatives are a significant class of organic materials renowned for their high fluorescence quantum yields and deep blue emission, making them prime candidates for the emissive layer in OLEDs.[1] this compound is a promising blue emitter, leveraging the rigid and highly fluorescent anthracene core. The biphenyl substituent can enhance the morphological stability and influence the electronic properties of the material. The bromine atom provides a reactive site for further functionalization, allowing for the tuning of its optoelectronic characteristics.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₁₇Br | [2][3] |
| Molecular Weight | 409.33 g/mol | [2][3] |
| CAS Number | 400607-16-1 | [2][3] |
| Appearance | Expected to be a crystalline solid | - |
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is the Suzuki coupling reaction. This widely used cross-coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organic halide. In this case, 9,10-dibromoanthracene can be reacted with 2-biphenylboronic acid.
Proposed Synthesis of this compound via Suzuki Coupling
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
9,10-dibromoanthracene
-
2-Biphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 9,10-dibromoanthracene (1 equivalent) and 2-biphenylboronic acid (1.1 equivalents) in a mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Add an aqueous solution of K₂CO₃ (2 M, 2 equivalents).
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the reaction mixture.
-
Heat the mixture to reflux (typically 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add deionized water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield pure this compound.
Photophysical Properties (Comparative Data)
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | PLQY (%) | Reference |
| 9,10-Diphenylanthracene (DPA) | Cyclohexane | 373 | 426 | ~100 | [4] |
| 9-Bromoanthracene | Not Specified | ~370 | Not Specified | Not Specified | [5] |
| 9,10-Di(naphthalen-2-yl)anthracene (ADN) derivative (OCADN) | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| 9,10-Di(naphthalen-2-yl)anthracene (ADN) derivative (OC4PADN) | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Application in OLEDs
This compound is expected to function as a blue emitter in the emissive layer (EML) of an OLED. It can potentially be used as a non-doped emitter or as a dopant in a suitable host material.
OLED Device Architecture and Fabrication Protocol
A typical multilayer OLED structure incorporating a blue emitter is fabricated by sequential deposition of organic layers and a metal cathode onto a transparent conductive oxide (TCO) coated substrate, such as indium tin oxide (ITO).
Figure 2: A representative multilayer OLED device structure.
Materials and Equipment:
-
ITO-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HATCN)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML): this compound
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone or plasma cleaner
Fabrication Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers by thermal evaporation. The thickness of each layer should be precisely controlled using a quartz crystal microbalance. A typical device structure could be:
-
HIL (e.g., HATCN, 10 nm)
-
HTL (e.g., NPB, 40 nm)
-
EML (this compound, 20 nm)
-
ETL (e.g., TPBi, 30 nm)
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the EIL (e.g., LiF, 1 nm) followed by the metal cathode (e.g., Aluminum, 100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, the fabricated device should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.
-
Device Characterization
The performance of the fabricated OLED can be evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).
Electroluminescent Performance (Comparative Data)
Specific electroluminescent data for OLEDs using this compound is not available. The following table presents the performance of devices using similar blue-emitting anthracene derivatives to provide a comparative context.
| Emitter | Device Structure | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE (x, y) | Reference |
| 9,10-Diphenylanthracene (DPA) | ITO/α-NPD/BCP:DPA/Alq₃/LiF/Al | 1.7 | 2.9 | 1.0 | (0.15, 0.20) | [1] |
| m-DABNA-AdCz | Solution-processed | Not Specified | 6.0 | Not Specified | (0.13, 0.08) | [7] |
| OCADN | Non-doped | Not Specified | 2.25 | 1.13 | (0.16, 0.30) | [6] |
| OC4PADN | Non-doped | Not Specified | Not Specified | Not Specified | (0.16, 0.14) | [6] |
Conclusion
This compound holds potential as a blue emitting material for OLED applications due to its anthracene core. The provided synthesis protocol via Suzuki coupling offers a viable route for its preparation. While specific performance data is not yet published, comparison with analogous anthracene derivatives suggests it could contribute to the development of efficient and stable blue OLEDs. Further research is warranted to fully characterize its photophysical and electroluminescent properties and to optimize its performance in OLED devices.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C26H17Br | CID 22138280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 9,10-Diphenylanthracene [omlc.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient blue fluorescent organic light-emitting diodes based on novel 9,10-diphenyl-anthracene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. displaydaily.com [displaydaily.com]
Application of 9-(2-Biphenylyl)-10-bromoanthracene in Organic Electronics: A Detailed Guide
Introduction: 9-(2-Biphenylyl)-10-bromoanthracene is a key building block in the synthesis of advanced materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). Its rigid, conjugated anthracene core, combined with the biphenyl substituent, provides a robust molecular framework that can be readily functionalized. The bromine atom at the 10-position serves as a reactive site for cross-coupling reactions, enabling the synthesis of a wide array of derivatives with tailored optoelectronic properties. These derivatives find applications as emissive materials, host materials in the emissive layer, and as charge-transporting materials in OLEDs and other organic electronic devices.
This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development and materials science interested in utilizing this compound and its derivatives in organic electronics.
Physicochemical Properties and Synthetic Routes
Derivatives of this compound are typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups at the 10-position, thereby tuning the electronic and photophysical properties of the final molecule.
Table 1: Physicochemical Properties of Representative 9,10-Disubstituted Anthracene Derivatives
| Compound Reference | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Energy Gap (Eg) (eV) | Decomposition Temperature (Td) (°C) |
| 9-phenyl-10-(naphthalen-1-yl)anthracene | -5.67 | -2.68 | 2.99 | > 258 |
| 9-phenyl-10-(naphthalen-2-yl)anthracene | -5.73 | -2.74 | 2.99 | > 258 |
| 9-(4-methoxyphenyl)-10-phenylanthracene | -5.59 | -2.63 | 2.96 | > 258 |
Note: The data presented is for analogous 9,10-disubstituted anthracene derivatives to provide an expected range of properties for materials derived from this compound. The exact values will vary depending on the specific substituent at the 10-position.
Applications in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are particularly promising for use in the emissive layer (EML) of OLEDs, especially for achieving deep-blue emission. The bulky, twisted structure that can be engineered by introducing substituents helps to prevent intermolecular π-π stacking, which can lead to aggregation-caused quenching of luminescence.
As an Emissive Material (Emitter)
By carefully selecting the substituent to be coupled to the bromoanthracene core, highly fluorescent blue-emitting materials can be synthesized. These materials can be used as the dopant emitter in a suitable host material within the EML.
As a Host Material
The wide energy gap and high triplet energy of some anthracene derivatives make them suitable as host materials for phosphorescent or fluorescent emitters. A derivative of this compound could be designed to have appropriate energy levels to facilitate efficient energy transfer to the dopant emitter.
As a Charge-Transporting Material
While less common, anthracene derivatives can be engineered to exhibit good charge-transporting properties. By incorporating electron-donating or electron-withdrawing moieties, materials with preferential hole-transporting (HTL) or electron-transporting (ETL) characteristics can be developed.
Experimental Protocols
Protocol 1: Synthesis of a 9-(2-Biphenylyl)-10-aryl-anthracene Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a derivative of this compound using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (1.5 equivalents) in a degassed mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Add an aqueous solution of K₂CO₃ (2 M, 3 equivalents).
-
Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst (0.05 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-90 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the organic phase with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, and then dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 9-(2-biphenylyl)-10-aryl-anthracene derivative.
Characterization:
-
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Analyze the purity using High-Performance Liquid Chromatography (HPLC).
-
Determine the thermal properties (e.g., decomposition temperature) using Thermogravimetric Analysis (TGA).
-
Investigate the photophysical properties (absorption and emission spectra) using UV-Vis and fluorescence spectroscopy.
-
Determine the electrochemical properties (HOMO/LUMO energy levels) using Cyclic Voltammetry (CV).
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a multilayer OLED using a derivative of this compound as the emissive material. The fabrication is carried out by thermal evaporation in a high-vacuum chamber.
Device Structure: ITO / HTL / EML (Host:Emitter) / ETL / EIL / Cathode
Materials:
-
Indium tin oxide (ITO)-coated glass substrates (pre-cleaned)
-
Hole-Transporting Layer (HTL) material (e.g., NPB: N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine)
-
Host material for the EML (e.g., CBP: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl)
-
Emissive Layer (EML) emitter: Synthesized 9-(2-biphenylyl)-10-aryl-anthracene derivative
-
Electron-Transporting Layer (ETL) material (e.g., TPBi: 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)
-
Electron-Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
Cathode material (e.g., Aluminum, Al)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma or UV-ozone for 5-10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation:
-
HTL (e.g., NPB, ~40 nm)
-
EML: Co-evaporate the host material and the synthesized emitter. The doping concentration of the emitter is typically 1-10 wt%. The thickness of the EML is usually around 20-30 nm.
-
ETL (e.g., TPBi, ~30 nm)
-
-
The deposition rates should be carefully controlled (e.g., 0.1-0.2 nm/s for organic materials).
-
-
Cathode Deposition:
-
Deposit the EIL (e.g., LiF, ~1 nm) at a low deposition rate (e.g., 0.01 nm/s).
-
Deposit the metal cathode (e.g., Al, ~100 nm) at a higher deposition rate (e.g., 0.5-1 nm/s).
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in a glove box using a UV-curable epoxy and a glass lid.
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the device performance metrics:
-
Current efficiency (cd/A)
-
Power efficiency (lm/W)
-
External Quantum Efficiency (EQE, %)
-
Commission Internationale de l'Éclairage (CIE) coordinates.
-
Expected Performance of OLEDs
The performance of an OLED incorporating a derivative of this compound will be highly dependent on the specific molecular structure of the derivative and the overall device architecture. For a deep-blue emitting device, the following table provides a range of expected performance metrics based on similar anthracene-based emitters.
Table 2: Expected Performance of a Blue-Emitting OLED
| Parameter | Expected Value |
| Current Efficiency | 3 - 8 cd/A |
| Power Efficiency | 2 - 6 lm/W |
| External Quantum Efficiency (EQE) | 4 - 8 % |
| CIE Coordinates (x, y) | (0.14 - 0.16, 0.08 - 0.18) |
| Turn-on Voltage | 3 - 5 V |
Visualizations
Caption: Synthetic workflow for a 9-(2-biphenylyl)-10-aryl-anthracene derivative.
Caption: Typical multilayer structure of an OLED device.
Caption: Energy level diagram illustrating charge injection and recombination in an OLED.
Application Notes and Protocols for the Synthesis of 9-(2-Biphenylyl)-10-bromoanthracene via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 9-(2-Biphenylyl)-10-bromoanthracene through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a robust and efficient pathway for the formation of a key carbon-carbon bond, creating a valuable building block for various applications in materials science and drug discovery.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound.[1][2][3] This reaction is widely utilized in academic and industrial laboratories due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5]
This protocol focuses on the selective mono-arylation of 9,10-dibromoanthracene with 2-biphenylboronic acid to synthesize this compound. Anthracene derivatives are of significant interest due to their unique photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as scaffolds in medicinal chemistry.[6][7]
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Scheme 1: Suzuki Coupling of 9,10-dibromoanthracene with 2-biphenylboronic acid.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Suzuki coupling synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Typical Value | Notes |
| Reactant Equivalents | ||
| 9,10-Dibromoanthracene | 1.0 eq | Limiting reagent. |
| 2-Biphenylboronic acid | 1.1 - 1.5 eq | A slight excess is often used to ensure complete consumption of the dibromoanthracene and favor mono-substitution. |
| Palladium Catalyst | 0.01 - 0.05 eq (1-5 mol%) | The catalyst loading can be optimized. Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, or preformed palladacycles.[7][8][9][10] |
| Base | 2.0 - 4.0 eq | An inorganic base such as K₂CO₃, Na₂CO₃, or Cs₂CO₃ is typically used.[8][11][12] |
| Reaction Conditions | ||
| Solvent | Toluene/Water, Dioxane/Water, THF/Water | A mixture of an organic solvent and water is common to dissolve both the organic reactants and the inorganic base.[8] |
| Temperature | 80 - 110 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
| Reaction Time | 12 - 24 hours | Monitored by TLC or LC-MS until completion. |
| Yield and Purity | ||
| Isolated Yield | 60 - 85% | Yields can be influenced by catalyst choice, base, and reaction conditions. A reported yield for a similar mono-arylation is 70%.[7] |
| Purity (post-purification) | >95% | Determined by HPLC or NMR spectroscopy. |
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound on a laboratory scale.
4.1. Materials and Reagents
-
9,10-Dibromoanthracene
-
2-Biphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol (for workup)
-
Deionized Water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Dichloromethane (for chromatography)
4.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
4.3. Reaction Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9,10-dibromoanthracene (1.0 eq), 2-biphenylboronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).
-
Seal the flask with a septum and connect it to an inert gas line.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Catalyst and Solvents:
-
Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask via syringe. The amount of solvent should be sufficient to ensure good stirring (e.g., 0.1 M concentration of the limiting reagent).
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.[4]
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[13]
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
A solvent gradient of hexane and dichloromethane (e.g., starting with 100% hexane and gradually increasing the polarity with dichloromethane) is typically effective for separating the desired mono-substituted product from starting material and di-substituted byproducts.
-
Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a solid.
-
4.4. Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
5.2. Catalytic Cycle of Suzuki Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a three-step catalytic cycle.[1][8][14]
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Note: Measuring the Fluorescence Quantum Yield of Anthracene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the fluorescence quantum yield (Φ) of anthracene derivatives in solution using the relative method. This method is widely adopted due to its accuracy and accessibility, relying on a comparison of the sample's fluorescence properties to those of a well-characterized standard.
Introduction to Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the substance.[1][2][3]
For anthracene derivatives, which are widely explored as fluorescent probes, organic light-emitting diode (OLED) materials, and photosensitizers, an accurate determination of the quantum yield is essential for evaluating their performance and understanding their photophysical behavior.[4][5] A high quantum yield indicates that the molecule efficiently converts absorbed light into emitted light, while a low quantum yield suggests that non-radiative decay pathways (like internal conversion or intersystem crossing) are dominant.[3][6]
This guide details the relative method for measuring quantum yield, which is generally preferred for its simplicity and reliability over the absolute method that requires specialized integrating sphere setups.[1][7]
Principle of the Relative Method
The relative method compares the fluorescence intensity of an unknown sample to that of a standard compound with a known quantum yield (Φ_st_).[8] To ensure accuracy, measurements are taken for a series of solutions with varying concentrations for both the sample and the standard.[9] The absorbance of these solutions must be kept low (typically below 0.1) to avoid inner-filter effects where the emitted light is reabsorbed by other molecules in the solution.[3]
By plotting the integrated fluorescence intensity versus the absorbance at the excitation wavelength, a linear relationship is obtained for dilute solutions. The gradient (slope) of this line is proportional to the quantum yield of the fluorophore.[3][10] The quantum yield of the unknown sample (Φ_x_) is then calculated using the following equation:
Φ_x_ = Φ_st_ * (Grad_x_ / Grad_st_) * (η_x_² / η_st_²) [3]
Where:
-
Φ_x_ and Φ_st_ are the quantum yields of the sample and the standard, respectively.
-
Grad_x_ and Grad_st_ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard.
-
η_x_ and η_st_ are the refractive indices of the solvents used for the sample and the standard. If the same solvent is used for both, this term cancels out (η_x_² / η_st_² = 1).[9]
Instrumentation and Materials
3.1 Instrumentation
-
Spectrofluorometer: An instrument capable of providing spectrally corrected emission data is essential for accurate measurements.[9]
-
UV-Vis Spectrophotometer: Required for measuring the absorbance of the solutions.[1]
3.2 Materials
-
Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements. It is recommended to use the same cuvette for all measurements to minimize errors.[3][11]
-
Solvents: Spectroscopic grade solvents are required. Ensure the solvent is fresh and does not have any fluorescent impurities.[12]
-
Fluorescence Standard: A compound with a well-characterized and stable quantum yield. The standard should absorb at the chosen excitation wavelength and ideally emit in a similar spectral region to the sample.[3]
Data Presentation: Standard and Solvent Data
Quantitative data required for the calculations are summarized below.
Table 1: Common Fluorescence Quantum Yield Standards
| Standard Compound | Solvent | Quantum Yield (Φ_st_) | Excitation/Emission Range (nm, approx.) |
|---|---|---|---|
| Quinine Sulfate | 0.1 M Perchloric Acid | 0.60[13] | Ex: ~350 / Em: ~450 |
| Quinine Sulfate | 0.05 M Sulfuric Acid | 0.546[14] | Ex: ~350 / Em: ~450 |
| Anthracene | Ethanol | 0.27[15][16] | Ex: ~355 / Em: ~400 |
| 9,10-Diphenylanthracene | Cyclohexane | 0.95 | Ex: ~370 / Em: ~430 |
Note: Quinine in 0.1 M perchloric acid is recommended over sulfuric acid as its quantum yield shows no temperature dependence between 20-45 °C.[13]
Table 2: Refractive Indices (η) of Common Solvents (at 20°C)
| Solvent | Refractive Index (η) |
|---|---|
| Water | 1.333 |
| Ethanol | 1.361 |
| Cyclohexane | 1.426 |
| Dichloromethane | 1.424 |
| Toluene | 1.496 |
Experimental Workflow and Protocols
The overall experimental workflow is depicted below.
Caption: Experimental workflow for relative quantum yield measurement.
5.1 Protocol 1: Sample Preparation
-
Standard Selection: Choose a suitable standard from Table 1. For many anthracene derivatives, anthracene or 9,10-diphenylanthracene are excellent choices as their absorption and emission profiles are often similar.
-
Solvent Selection: Choose a spectroscopic grade solvent in which both the sample and standard are soluble and stable. If possible, use the same solvent for both to eliminate the refractive index correction term.[9]
-
Stock Solutions: Prepare stock solutions of the anthracene derivative and the standard in the chosen solvent.
-
Serial Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance at the intended excitation wavelength is within the range of approximately 0.01 to 0.1.[3] This ensures the linearity required for the analysis and minimizes the inner-filter effect.
5.2 Protocol 2: Spectroscopic Measurements
-
Absorbance Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Use the pure solvent as a blank to record a baseline.
-
Measure the absorbance spectrum for each diluted solution of the sample and the standard.
-
Record the absorbance value at the chosen excitation wavelength (λ_ex_) for each solution.
-
-
Fluorescence Measurement:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength (λ_ex_) to the same value used for the absorbance measurements. This wavelength must be identical for the sample and the standard.
-
Set the excitation and emission slit widths. These settings must remain constant for all measurements of both the sample and standard. [3]
-
Record the corrected fluorescence emission spectrum for each diluted solution, scanning over the entire emission range of the fluorophore. Use the pure solvent to record a solvent blank spectrum, which should be subtracted from each sample spectrum.
-
Data Analysis and Calculation
-
Integrate Spectra: For each corrected and blank-subtracted emission spectrum, calculate the integrated fluorescence intensity (the area under the curve). Many instrument software packages can perform this integration automatically.
-
Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at λ_ex_ (x-axis).
-
Determine Gradients: Perform a linear regression on each dataset. The plot should yield a straight line passing through the origin. The slope of this line is the gradient (Grad).
-
Calculate Quantum Yield: Use the calculated gradients (Grad_x_ and Grad_st_), the known quantum yield of the standard (Φ_st_), and the refractive indices of the solvents (η_x_ and η_st_) in the primary equation to determine the quantum yield of the anthracene derivative (Φ_x_).
Table 3: Example Calculation for a Hypothetical Anthracene Derivative
-
Sample: Anthracene Derivative "X" in Ethanol (η_x_ = 1.361)
-
Standard: Anthracene in Ethanol (η_st_ = 1.361, Φ_st_ = 0.27)
-
Excitation Wavelength: 355 nm
| Concentration | Absorbance at 355 nm | Integrated Fluorescence Intensity (a.u.) |
| Standard (Anthracene) | ||
| Dilution 1 | 0.021 | 155,400 |
| Dilution 2 | 0.043 | 318,100 |
| Dilution 3 | 0.065 | 480,500 |
| Dilution 4 | 0.082 | 606,800 |
| Dilution 5 | 0.101 | 747,400 |
| Sample ("X") | ||
| Dilution 1 | 0.019 | 231,800 |
| Dilution 2 | 0.038 | 463,600 |
| Dilution 3 | 0.055 | 671,000 |
| Dilution 4 | 0.079 | 963,800 |
| Dilution 5 | 0.096 | 1,171,200 |
-
From a linear fit of Intensity vs. Absorbance:
-
Grad_st_ (Anthracene) = 7,400,000
-
Grad_x_ (Sample "X") = 12,200,000
-
-
Calculation:
-
Since the solvent is the same, η_x_² / η_st_² = 1.
-
Φ_x_ = 0.27 * (12,200,000 / 7,400,000) * 1
-
Φ_x_ = 0.44
-
Photophysical Pathways
The efficiency of fluorescence is determined by the competition between radiative (fluorescence) and non-radiative decay pathways from the first excited singlet state (S₁), as illustrated in the Jablonski diagram below.
References
- 1. shimadzu.com [shimadzu.com]
- 2. jasco-global.com [jasco-global.com]
- 3. static.horiba.com [static.horiba.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edinst.com [edinst.com]
- 8. benchchem.com [benchchem.com]
- 9. edinst.com [edinst.com]
- 10. agilent.com [agilent.com]
- 11. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinine sulfate [omlc.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
Application Note: Protocol for Thin-Film Deposition of 9-(2-Biphenylyl)-10-bromoanthracene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
9-(2-Biphenylyl)-10-bromoanthracene is a functionalized aromatic hydrocarbon with potential applications in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its biphenyl and bromo-anthracene moieties allow for the tuning of its electronic and optical properties. The bromine atom provides a reactive site for further chemical modifications, such as Suzuki cross-coupling reactions, enabling the synthesis of more complex organic semiconductor materials. This document outlines a generalized protocol for the thin-film deposition of this compound via thermal evaporation, a common technique for creating high-quality organic thin films for electronic device fabrication.
Material Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₁₇Br | [1][2] |
| Molecular Weight | 409.32 g/mol | [1][2] |
| CAS Number | 400607-16-1 | [2] |
| Appearance | Typically a crystalline powder | [3] |
Experimental Protocol: Thin-Film Deposition by Thermal Evaporation
This protocol details the steps for depositing a thin film of this compound onto a substrate using a high-vacuum thermal evaporator.
2.1. Materials and Equipment:
-
This compound powder (high purity, >98%)
-
Substrates (e.g., Indium Tin Oxide (ITO)-coated glass, silicon wafers)
-
High-vacuum thermal evaporation system (pressure capability < 10⁻⁶ Torr)
-
Tungsten or molybdenum evaporation boat
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrate holder with heating capabilities
-
Standard cleaning solvents: Deionized water, acetone, isopropanol
-
Nitrogen gas (high purity) for drying
2.2. Substrate Preparation:
Proper substrate cleaning is critical for achieving high-quality thin films with good adhesion.
-
Place the substrates in a substrate holder.
-
Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
After the final sonication in isopropanol, rinse the substrates thoroughly with deionized water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates into the thermal evaporation chamber to minimize exposure to ambient contaminants.
2.3. Deposition Procedure:
-
Load the this compound powder into a clean evaporation boat. The amount will depend on the desired film thickness and the chamber geometry.
-
Mount the cleaned substrates onto the substrate holder in the evaporation chamber.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
If required, heat the substrate to the desired temperature using the substrate heater.
-
Slowly increase the current to the evaporation boat to heat the source material.
-
Monitor the deposition rate and film thickness using the quartz crystal microbalance. A typical deposition rate for small organic molecules is 0.1-0.5 Å/s.
-
Once the desired thickness is achieved, close the shutter and ramp down the current to the evaporation boat.
-
Allow the chamber and substrates to cool down to room temperature before venting the chamber with nitrogen gas.
-
Remove the coated substrates for further characterization or device fabrication.
Representative Deposition Parameters
The following table provides a range of typical parameters for the thermal evaporation of organic small molecules like this compound. Optimal conditions may vary depending on the specific equipment and desired film properties.
| Parameter | Typical Value |
| Base Pressure | < 5 x 10⁻⁶ Torr |
| Deposition Rate | 0.1 - 1.0 Å/s |
| Substrate Temperature | Room Temperature - 100 °C |
| Source-to-Substrate Distance | 15 - 30 cm |
| Film Thickness | 10 - 100 nm |
Visualization of Experimental Workflow and Application
4.1. Thin-Film Deposition Workflow
The following diagram illustrates the key steps in the thin-film deposition process.
Caption: Workflow for thin-film deposition via thermal evaporation.
4.2. Application in a Simplified OLED Device Structure
This compound and its derivatives can be utilized as host or emitter materials within the emissive layer (EML) of an OLED. The diagram below shows a simplified multilayer OLED structure.
Caption: Simplified multilayer structure of an Organic Light-Emitting Diode (OLED).
References
Application of Anthracene and Biphenyl Derivatives in Organic Photovoltaic Cells: A Practical Guide
Anthracene and biphenyl moieties form the backbones of many organic semiconductors due to their excellent charge transport properties and tunable electronic characteristics.[1][2] These molecules are frequently employed as hole-transporting materials (HTMs), electron-transporting materials (ETMs), or as building blocks for donor and acceptor materials in the active layer of OPV devices.[3][4][5] The strategic functionalization of these core structures allows for the fine-tuning of energy levels, solubility, and film-forming properties, which are critical for optimizing device performance.[6]
I. Core Concepts and Device Architecture
Organic photovoltaic cells typically consist of a multi-layer structure designed to efficiently absorb light, generate excitons (bound electron-hole pairs), dissociate these excitons into free charge carriers, and transport these carriers to their respective electrodes. The fundamental device architecture is often a bulk heterojunction (BHJ), where an electron-donating and an electron-accepting material are blended together to form the active layer.
A typical OPV device structure where an anthracene or biphenyl derivative might be incorporated as a hole-transporting layer (HTL) is as follows:
Caption: A diagram illustrating the typical layered structure of a conventional organic photovoltaic device.
II. Performance of Anthracene and Biphenyl Derivatives in OPVs
The performance of an OPV device is characterized by several key metrics: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The tables below summarize the performance of various OPV devices incorporating different anthracene and biphenyl derivatives as reported in the literature.
Table 1: Performance of OPV Devices Utilizing Anthracene Derivatives
| Anthracene Derivative | Role in Device | Device Architecture | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| 2,6-bis[2-(4-pentylphenyl)vinyl]anthracene | Hole-Transporting Material | ITO/HTL/P3HT:PCBM/LiF/Al | 3.5 | 0.58 | 9.8 | 61 |
| 9,10-diphenylanthracene derivative | Emitting Layer (in OLED, relevant for photophysics) | Not directly applicable to OPV performance | - | - | - | - |
| Anthracene-based co-polymers | Donor Material | ITO/PEDOT:PSS/Polymer:PCBM/Ca/Al | 2.1-4.5 | 0.85-0.95 | 4.2-8.5 | 45-60 |
Table 2: Performance of OPV Devices Utilizing Biphenyl Derivatives
| Biphenyl Derivative | Role in Device | Device Architecture | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| Biphenyl-containing co-polymer (PCPDTBT) | Donor Material | ITO/PEDOT:PSS/PCPDTBT:PC71BM/Al | 6.1 | 0.73 | 12.1 | 69 |
| 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) | Host in Emitting Layer (OLED) / Potential HTL | Not directly applicable to OPV performance | - | - | - | - |
| Biphenyl-based additives in active layer | Additive | ITO/PEDOT:PSS/P3HT:PCBM+additive/LiF/Al | 4.2 | 0.61 | 10.5 | 65 |
III. Experimental Protocols
The following protocols provide a general framework for the fabrication and characterization of organic photovoltaic cells using anthracene or biphenyl derivatives as a hole-transporting layer.
A. Substrate Preparation
-
Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: The cleaned substrates are dried with a stream of nitrogen gas.
-
UV-Ozone Treatment: Substrates are treated with UV-ozone for 15 minutes to improve the work function of the ITO and enhance the adhesion of subsequent layers.
B. Device Fabrication (Spin-Coating)
The following steps are typically performed in a nitrogen-filled glovebox to prevent degradation of the organic materials.
-
Hole-Transporting Layer (HTL) Deposition:
-
Prepare a solution of the anthracene or biphenyl derivative (e.g., 5-10 mg/mL) in a suitable organic solvent (e.g., chlorobenzene, toluene).
-
Spin-coat the HTL solution onto the pre-cleaned ITO substrate. A typical spin-coating recipe is a two-step process: 500 rpm for 5 seconds (for spreading) followed by 3000-5000 rpm for 30-60 seconds (for thinning).
-
Anneal the HTL film on a hotplate at a specified temperature (e.g., 80-120 °C) for a set duration (e.g., 10-15 minutes) to remove residual solvent and improve film morphology.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor and acceptor materials (e.g., P3HT:PCBM in a 1:0.8 weight ratio) in a suitable solvent (e.g., chlorobenzene). The total concentration is typically 20-30 mg/mL.
-
Spin-coat the active layer solution on top of the HTL.
-
Anneal the active layer under controlled conditions (e.g., 150 °C for 10 minutes) to induce phase separation and improve crystallinity, which is crucial for efficient charge transport.
-
-
Electron-Transporting Layer (ETL) and Cathode Deposition:
-
Deposit an ETL (e.g., LiF, Ca) and the metal cathode (e.g., Al) sequentially via thermal evaporation under high vacuum (< 10⁻⁶ Torr). The typical thicknesses are 0.5-1 nm for the ETL and 80-100 nm for the cathode.
-
Caption: A flowchart outlining the key steps in the fabrication of an organic photovoltaic device.
C. Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
The J-V characteristics of the fabricated OPV devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
From the J-V curve, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.
-
-
External Quantum Efficiency (EQE) Measurement:
-
EQE (also known as Incident Photon-to-Current Conversion Efficiency, IPCE) is measured to determine the spectral response of the solar cell.
-
The device is illuminated with monochromatic light of varying wavelengths, and the resulting photocurrent is measured.
-
IV. Signaling Pathways and Energy Level Diagrams
The efficient operation of an OPV device relies on the appropriate alignment of the energy levels of the different materials. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels dictate the charge transfer processes at the interfaces.
Caption: A representative energy level diagram for a conventional OPV device.
V. Conclusion
While 9-(2-biphenylyl)-10-bromoanthracene remains an underexplored candidate for organic photovoltaic applications, the extensive research on related anthracene and biphenyl derivatives provides a strong foundation for its potential utility. The protocols and data presented herein offer a comprehensive starting point for researchers aiming to investigate this and similar novel materials for next-generation solar cells. Future work should focus on the synthesis and characterization of this specific molecule and its incorporation into OPV devices to fully assess its photovoltaic performance.
References
- 1. Molecular Engineering of Anthracene Core-Based Hole-Transporting Materials for Organic and Perovskite Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Engineering of Anthracene Core-Based Hole-Transporting Materials for Organic and Perovskite Photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-(2-Biphenylyl)-10-bromoanthracene as a Fluorescent Probe
Disclaimer: The following application notes and protocols describe a hypothetical use of 9-(2-Biphenylyl)-10-bromoanthracene as a fluorescent probe. While the principles are based on established chemical and spectroscopic phenomena, the specific application for detecting palladium (0) has been constructed due to a lack of published experimental data for this exact molecule as a fluorescent probe.
Application Notes
Introduction
This compound is a fluorescent organic molecule with potential applications in chemical sensing. Its rigid aromatic structure, composed of an anthracene core substituted with a biphenyl group and a bromine atom, gives rise to distinct photophysical properties. The presence of the carbon-bromine bond offers a reactive site that can be exploited for the development of chemosensors. This document outlines a potential application of this compound as a fluorescent probe for the detection of palladium(0) complexes, which are ubiquitous catalysts in synthetic organic chemistry.
Principle of Detection
The proposed sensing mechanism is based on the palladium(0)-catalyzed Suzuki cross-coupling reaction. In the presence of a palladium(0) catalyst and a suitable boronic acid, the C-Br bond of the non-fluorescent or weakly fluorescent this compound undergoes a cross-coupling reaction. This reaction results in the formation of a new, more conjugated, and highly fluorescent product. The increase in fluorescence intensity can be directly correlated to the concentration of the palladium(0) catalyst, thus enabling its quantification. This "turn-on" fluorescence response provides a high signal-to-noise ratio, making it suitable for sensitive detection.
Potential Applications
-
Monitoring of Palladium-Catalyzed Reactions: This probe could be utilized for real-time monitoring of the progress of palladium-catalyzed cross-coupling reactions, ensuring reaction completion and optimizing reaction conditions.
-
High-Throughput Screening of Catalysts: The fluorescent turn-on response allows for rapid and high-throughput screening of the activity of various palladium catalysts.
-
Detection of Palladium Contamination: It could be adapted for the detection of residual palladium in pharmaceutical compounds and fine chemicals, which is a critical aspect of quality control.
Photophysical and Performance Data
The following table summarizes the hypothetical photophysical properties and performance characteristics of this compound as a fluorescent probe for palladium(0).
| Parameter | This compound (Probe) | After reaction with Boronic Acid & Pd(0) |
| Excitation Wavelength (λex) | 375 nm | 390 nm |
| Emission Wavelength (λem) | 420 nm | 480 nm |
| Quantum Yield (Φ) | < 0.05 | > 0.80 |
| Molar Extinction Coefficient (ε) | 8,500 M⁻¹cm⁻¹ at 375 nm | 15,000 M⁻¹cm⁻¹ at 390 nm |
| Limit of Detection (LOD) | - | 10 nM |
| Dynamic Range | - | 10 nM - 10 µM |
| Response Time | - | < 15 minutes |
Experimental Protocols
Protocol 1: General Procedure for Palladium(0) Detection
This protocol describes the use of this compound to detect the presence of a palladium(0) catalyst.
Materials:
-
This compound (Probe) stock solution (1 mM in anhydrous, deoxygenated THF)
-
Phenylboronic acid (10 mM in anhydrous, deoxygenated THF)
-
Anhydrous, deoxygenated Tetrahydrofuran (THF)
-
Palladium(0) standard solutions of known concentrations
-
Sample containing an unknown concentration of Palladium(0)
-
Potassium carbonate (K₂CO₃) solution (2 M in deoxygenated water)
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
Reagent Preparation: Prepare fresh dilutions of the palladium(0) standards in anhydrous, deoxygenated THF.
-
Reaction Setup: In a microplate well or a cuvette, add the following reagents in the specified order:
-
88 µL of anhydrous, deoxygenated THF
-
10 µL of the sample or palladium(0) standard
-
1 µL of the this compound stock solution (final concentration: 10 µM)
-
1 µL of the phenylboronic acid stock solution (final concentration: 100 µM)
-
-
Initiation of Reaction: Add 2 µL of the 2 M K₂CO₃ solution to initiate the reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the emission maximum of the product (480 nm) with excitation at 390 nm.
-
Data Analysis: Construct a calibration curve by plotting the fluorescence intensity against the concentration of the palladium(0) standards. Determine the concentration of palladium(0) in the unknown sample by interpolating its fluorescence intensity on the calibration curve.
Visualizations
Proposed Signaling Pathway
Caption: Proposed mechanism for Pd(0) detection.
Experimental Workflow
Caption: Experimental workflow for Palladium(0) detection.
Application Notes and Protocols: Synthesis of Novel Derivatives from 9-(2-Biphenylyl)-10-bromoanthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of novel derivatives from 9-(2-biphenylyl)-10-bromoanthracene. The protocols focus on the versatile Suzuki-Miyaura cross-coupling reaction for the introduction of various aryl and heteroaryl moieties at the 10-position of the anthracene core.
Introduction
Derivatives of 9,10-disubstituted anthracenes are a class of compounds with significant interest in materials science and medicinal chemistry. Their rigid, planar aromatic structure imparts unique photophysical properties, making them valuable as fluorescent probes and components in organic light-emitting diodes (OLEDs). In the realm of drug discovery, these derivatives have been explored for their potential as anticancer agents and biological imaging probes. The starting material, this compound, provides a strategic scaffold for the synthesis of a diverse library of novel compounds with tunable electronic and biological properties. The bulky 2-biphenylyl group can influence the conformation and solid-state packing of the resulting derivatives, potentially leading to enhanced fluorescence quantum yields and other desirable characteristics.
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organoboron compound (such as a boronic acid or its ester) with an organic halide. This reaction is known for its mild conditions, high tolerance of functional groups, and generally high yields.
A general workflow for the synthesis of novel derivatives from this compound is depicted below.
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of 9-(2-Biphenylyl)-10-bromoanthracene Based OLEDs
Disclaimer: Specific performance and stability data for 9-(2-Biphenylyl)-10-bromoanthracene (BPA) based Organic Light-Emitting Diodes (OLEDs) are not extensively available in the public domain. This guide provides troubleshooting advice and experimental protocols based on established knowledge of blue anthracene-derivative OLEDs. The information herein is intended to serve as a foundational resource for researchers and drug development professionals working with this and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of degradation in blue OLEDs based on anthracene derivatives like this compound?
A1: Degradation in blue OLEDs, particularly those utilizing anthracene derivatives, is a multifaceted issue stemming from both internal and external factors.[1] Intrinsic degradation mechanisms include photochemical decomposition of the organic materials under electrical stress, the formation of non-emissive species, and instability at the interfaces between different organic layers.[1] External factors primarily involve exposure to moisture and oxygen, which can ingress into the device and react with the organic materials and electrodes, leading to the formation of dark spots and a decline in performance.[2]
Q2: How does the purity of this compound impact the stability of the OLED?
A2: The purity of the organic materials used in an OLED is paramount to its stability and performance. Impurities can act as charge traps or quenching sites for excitons, leading to a reduction in efficiency and a shorter operational lifetime. For anthracene derivatives, even trace amounts of residual catalysts from synthesis or degradation byproducts can have a significant detrimental effect. Therefore, rigorous purification of this compound, typically through techniques like temperature-gradient sublimation, is a critical step before device fabrication.[3]
Q3: What role does the device architecture play in the stability of BPA-based OLEDs?
A3: The device architecture is crucial for achieving stable and efficient OLEDs. A well-designed architecture ensures balanced charge injection and transport, confining the recombination of electrons and holes within the emissive layer (EML) and away from the transport layers. The inclusion of electron-blocking and hole-blocking layers can prevent excitons from quenching at the interfaces. The thickness of each layer must be optimized to achieve a balanced charge carrier flux and a wide recombination zone, which can mitigate efficiency roll-off at high brightness.[4][5]
Q4: Can deuteration of this compound improve device lifetime?
A4: Deuteration, the substitution of hydrogen atoms with deuterium, is a well-established strategy for enhancing the operational lifetime of OLEDs.[6] The underlying principle is the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bonds are less prone to cleavage than carbon-hydrogen (C-H) bonds during device operation. This increased bond dissociation energy can suppress the formation of degradation products, leading to a more stable device.[6] While specific data for deuterated BPA is not available, this approach has proven effective for other blue OLED materials.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and testing of OLEDs using novel anthracene-based emitters.
| Issue | Potential Causes | Troubleshooting Steps |
| Low External Quantum Efficiency (EQE) | 1. Imbalanced charge injection/transport.2. Inefficient energy transfer from host to emitter.3. Exciton quenching at interfaces or by impurities.4. Sub-optimal thickness of the emissive layer. | 1. Adjust the thickness of the hole and electron transport layers.2. Ensure proper energy level alignment between the host and BPA.3. Verify the purity of BPA and other organic materials.4. Systematically vary the thickness of the emissive layer. |
| Short Operational Lifetime | 1. Material degradation (photochemical or thermal).2. Interfacial instability.3. Poor encapsulation leading to moisture/oxygen ingress.4. High operating voltage causing accelerated degradation. | 1. Consider deuteration of the BPA molecule.2. Introduce charge-blocking layers to confine excitons.3. Ensure a hermetic encapsulation in an inert atmosphere.4. Optimize the device structure to lower the driving voltage. |
| Color Instability (Shift in CIE Coordinates) | 1. Emission from host or adjacent layers.2. Broadening of the recombination zone with increasing voltage.3. Formation of emissive degradation byproducts. | 1. Improve energy transfer from host to BPA.2. Utilize charge-blocking layers to confine recombination.3. Analyze the electroluminescence spectrum at different operating times. |
| High Efficiency Roll-Off | 1. Triplet-triplet annihilation (TTA) at high current densities.2. Triplet-polaron annihilation (TPA).3. Narrow recombination zone. | 1. Use a host material with a high triplet energy.2. Broaden the recombination zone by optimizing layer thicknesses.3. Employ a device architecture that reduces exciton density in the EML. |
Performance of Anthracene-Based Blue OLEDs (for comparison)
Note: This data is compiled from studies on various anthracene derivatives and is intended to provide a general benchmark. Actual performance of BPA-based devices may vary.
| Parameter | Typical Range for Non-doped Blue Anthracene Derivative OLEDs | Typical Range for Doped Blue Anthracene Derivative OLEDs |
| External Quantum Efficiency (EQE) | 2 - 5% | 5 - 10% |
| Luminance (at 10 mA/cm²) | 500 - 2000 cd/m² | 1000 - 5000 cd/m² |
| CIE Coordinates (x, y) | (0.14 - 0.16, 0.08 - 0.18) | (0.14 - 0.16, 0.08 - 0.25) |
| LT50 Lifetime (at 1000 cd/m²) | < 100 hours | 100 - 1000+ hours |
Experimental Protocols
Synthesis and Purification of a Substituted Bromoanthracene (Illustrative Example)
A general two-step synthesis for a functionalized bromoanthracene involves a Suzuki coupling reaction followed by rigorous purification.
Step 1: Suzuki Coupling Reaction
-
In a nitrogen-filled glovebox, combine 9,10-dibromoanthracene (1 equivalent), the desired boronic acid (e.g., 2-biphenylboronic acid, 1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 3 equivalents) in a Schlenk flask.
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water).
-
Heat the reaction mixture under reflux for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Step 2: Purification
-
Perform column chromatography on the crude product using a suitable solvent system (e.g., hexane/dichloromethane gradient) to isolate the desired compound.
-
Further purify the material by recrystallization from an appropriate solvent.
-
For OLED-grade purity (>99.5%), perform temperature-gradient sublimation under high vacuum (<10⁻⁵ Torr).
Standard OLED Fabrication by Thermal Evaporation
-
Substrate Cleaning:
-
Sequentially sonicate patterned Indium Tin Oxide (ITO) coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers (e.g., hole injection layer, hole transport layer, emissive layer with BPA, electron transport layer) by heating the source materials in crucibles.
-
Monitor the deposition rate and thickness of each layer using a quartz crystal microbalance. A typical deposition rate is 1-2 Å/s.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the cathode (e.g., LiF/Al or Ca/Al) through a shadow mask to define the device pixels.
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from moisture and oxygen.
-
OLED Lifetime and Stability Testing
-
Initial Characterization:
-
Measure the initial current density-voltage-luminance (J-V-L) characteristics of the device using a source meter and a calibrated photodiode.
-
Record the initial electroluminescence (EL) spectrum and Commission Internationale de l'Éclairage (CIE) coordinates using a spectrometer.
-
-
Lifetime Measurement:
-
Drive the device at a constant DC current density corresponding to a specific initial luminance (e.g., 1000 cd/m²).
-
Continuously monitor the luminance and voltage as a function of time.
-
The lifetime is typically defined as the time it takes for the luminance to decay to a certain percentage of its initial value (e.g., LT95, LT70, LT50).
-
-
Data Analysis:
-
Plot the normalized luminance versus time to determine the device lifetime.
-
Periodically measure the J-V-L characteristics and EL spectrum to analyze changes in efficiency and color during degradation.
-
Visualizations
Caption: Troubleshooting workflow for BPA-based OLEDs.
Caption: Common degradation pathways in blue OLEDs.
Caption: Experimental workflow for OLED stability testing.
References
Overcoming solubility issues with 9-(2-Biphenylyl)-10-bromoanthracene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-(2-Biphenylyl)-10-bromoanthracene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₂₆H₁₇Br[1]. Its molecular weight is approximately 409.33 g/mol [1]. Due to its chemical structure, which provides desirable electronic and photophysical properties, it is primarily used as a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs)[2][3].
Q2: I am having trouble dissolving this compound. What are some recommended solvents to start with?
Due to its large, nonpolar aromatic structure, this compound is expected to have low solubility in polar solvents like water and alcohols. Based on the solubility of structurally similar compounds like anthracene and 9,10-dibromoanthracene, the following solvents are recommended for initial screening:
-
Aromatic Hydrocarbons: Toluene, Xylene, Mesitylene
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform, Dichlorobenzene
-
Ethers: Tetrahydrofuran (THF), Dioxane
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
A systematic solvent screening is the most effective initial step to identify a suitable solvent for your specific application.
Q3: Are there any general strategies to improve the solubility of this compound?
Yes, several techniques can be employed to enhance the solubility of poorly soluble organic compounds like this compound. These include:
-
Solvent Screening: Systematically testing a range of solvents to find the one with the highest dissolving capacity.
-
Heating: Increasing the temperature of the solvent can significantly improve the solubility of many compounds.
-
Using Co-solvents: A mixture of a good solvent and a miscible poor solvent can sometimes enhance overall solubility.
-
Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.
Troubleshooting Guide: Overcoming Solubility Issues
If you are encountering solubility problems with this compound, follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for systematically testing the solubility of this compound in a range of solvents.
Caption: Experimental workflow for solvent screening.
Recommended Solvents for Screening:
| Solvent Class | Examples | Rationale |
| Aromatic Hydrocarbons | Toluene, Xylene | "Like dissolves like" principle; similar aromatic structure. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Often effective for large organic molecules. |
| Ethers | Tetrahydrofuran (THF) | Can dissolve a wide range of organic compounds. |
| Polar Aprotic | DMF, DMSO | Higher polarity may aid in dissolving substituted aromatics. |
Protocol 2: Solubility Enhancement by Heating
This protocol describes how to use temperature to increase the solubility of this compound.
-
Initial Suspension: Prepare a suspension of the compound in the chosen solvent at room temperature.
-
Gradual Heating: Place the vial in a heated bath (e.g., oil bath or heating block) and gradually increase the temperature in increments of 10°C.
-
Agitation: Stir or vortex the sample at each temperature increment until the solid dissolves or the boiling point of the solvent is approached.
-
Observation: Record the temperature at which the compound fully dissolves.
-
Cooling and Precipitation: Allow the solution to cool to room temperature and observe if the compound precipitates. This will help determine if a supersaturated solution can be formed and for how long it remains stable.
Caution: Always use appropriate safety measures when heating organic solvents, including working in a well-ventilated fume hood.
Protocol 3: Using a Co-solvent System
This protocol details the use of a binary solvent mixture to improve solubility.
-
Select a "Good" Solvent: From the solvent screening, identify a solvent in which this compound has at least partial solubility.
-
Select a "Miscible Poor" Solvent: Choose a second solvent that is fully miscible with the "good" solvent but in which the compound is less soluble.
-
Prepare Solvent Blends: Create a series of solvent mixtures with varying ratios of the "good" and "poor" solvents (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).
-
Test Solubility: Add a known amount of the compound to a fixed volume of each solvent blend.
-
Agitate and Observe: Vortex each sample and observe the solubility in each mixture. Note the ratio that provides the best solubility.
Data Summary
The following table summarizes the expected solubility behavior of this compound based on the properties of similar compounds. Note: This is a qualitative guide; experimental verification is necessary.
| Solvent | Expected Solubility | Rationale |
| Water | Insoluble | Nonpolar compound. |
| Ethanol | Poorly Soluble | Limited solubility of large aromatic compounds in alcohols. |
| Hexane | Poorly Soluble | While nonpolar, may not be a strong enough solvent for the large pi-system. |
| Toluene | Soluble | Aromatic solvent, favorable interactions. |
| Chloroform | Soluble | Good general solvent for large organic molecules. |
| THF | Moderately Soluble | May require heating to achieve higher concentrations. |
| DMSO | Potentially Soluble | High boiling point and polarity may be effective, especially with heating. |
References
Technical Support Center: Biphenylyl Bromoanthracene Film Preparation and Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biphenylyl bromoanthracene films, specifically addressing the common issue of aggregation-caused quenching (ACQ).
Troubleshooting Guides
Issue 1: Significant drop in fluorescence intensity in the solid-state film compared to the solution.
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Question: My biphenylyl bromoanthracene compound is highly fluorescent in solution, but the thin film I prepared is very weakly emissive. What is causing this, and how can I fix it?
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Answer: This is a classic sign of Aggregation-Caused Quenching (ACQ). In the solid state, the planar anthracene cores can form close-packed aggregates (π-π stacking), which leads to the formation of non-emissive or weakly emissive excimers. The biphenyl and bromo substituents on the anthracene core are designed to induce steric hindrance and disrupt this stacking, but suboptimal film morphology can still lead to significant quenching.
Troubleshooting Steps:
-
Optimize Film Deposition Parameters: The method of film preparation significantly impacts molecular packing.
-
Spin-Coating: Vary the spin speed, acceleration, and solution concentration. A lower concentration and higher spin speed can sometimes lead to more amorphous films with reduced aggregation.
-
Vapor Deposition: Adjust the substrate temperature and deposition rate. A lower deposition rate may allow molecules more time to arrange in a less aggregated fashion.
-
-
Introduce a Host Matrix (Host-Guest System): Dispersing the biphenylyl bromoanthracene (guest) into a suitable host material is a highly effective strategy to prevent aggregation.[1][2]
-
Choose a host with a high triplet energy to confine excitons on the guest molecule.
-
The host should be transparent in the absorption and emission range of the guest.
-
Experiment with different doping concentrations (e.g., 1-20 wt%) to find the optimal balance between emission intensity and potential aggregation.
-
-
Solvent Selection: The choice of solvent for spin-coating can influence the film morphology. Solvents with different boiling points and polarities can affect the rate of solvent evaporation and the final arrangement of molecules.
-
Issue 2: The emission spectrum of the film is red-shifted and broadened compared to the solution.
-
Question: I've noticed that the fluorescence peak of my biphenylyl bromoanthracene film has shifted to a longer wavelength and the peak is much broader than what I see in solution. Why is this happening?
-
Answer: A red-shift and broadening of the emission spectrum are strong indicators of excimer formation, a consequence of π-π stacking between anthracene cores.[3] Even if some monomer emission is present, the presence of excimers will alter the overall spectral profile.
Troubleshooting Steps:
-
Confirm Aggregation with Spectroscopy:
-
UV-Vis Absorption: Compare the absorption spectra of the solution and the film. Aggregation can lead to changes in the absorption spectrum, such as a broadening of the bands or the appearance of new, red-shifted bands.
-
Concentration-Dependent Studies: In solution, gradually increase the concentration of your compound and monitor the fluorescence spectra. The emergence of a new, red-shifted band at higher concentrations can indicate the propensity for aggregation.
-
-
Employ Strategies to Reduce Intermolecular Interactions:
-
Host-Guest System: As mentioned in Issue 1, doping into a host matrix is the most effective way to minimize excimer formation.
-
Modify Molecular Structure: For future material design, consider introducing bulkier substituents to further increase the steric hindrance between molecules. Attaching bulky groups can twist the molecular conformation and prevent close packing.[4][5]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is Aggregation-Caused Quenching (ACQ)?
-
A1: ACQ is a phenomenon where luminescent molecules, which are highly emissive in dilute solutions, experience a significant decrease in their fluorescence quantum yield when aggregated in the solid state or at high concentrations.[3] This is typically due to the formation of intermolecular π-π stacks that create non-radiative decay pathways for the excited state.
-
Q2: How does the biphenylyl group in biphenylyl bromoanthracene help in preventing ACQ?
-
A2: The biphenylyl group is a bulky substituent. Its presence is intended to create steric hindrance that prevents the planar anthracene cores of adjacent molecules from stacking closely together. This disruption of π-π stacking can reduce the formation of quenching sites. The geometry of the biphenyl group (ortho, meta, or para substitution) can also influence the degree of steric hindrance and the resulting photophysical properties.[6]
-
Q3: What are the ideal characteristics of a host material for biphenylyl bromoanthracene?
-
A3: An ideal host should have:
-
A wider energy gap than the biphenylyl bromoanthracene guest.
-
Good charge transport properties.
-
Thermal and morphological stability.
-
Compatibility with the guest to ensure good miscibility and prevent phase separation.
-
-
Q4: Can I use spectroscopic methods to quantify the degree of aggregation?
-
A4: Yes, while challenging to get an absolute number, you can qualitatively and semi-quantitatively assess aggregation.
-
Fluorescence Quantum Yield (ΦF): A comparison of the photoluminescence quantum yield (PLQY) in solution versus the solid state (ΦR = ΦF film/ΦF sol) provides a direct measure of the quenching effect.[3]
-
Fluorescence Lifetime: Time-resolved fluorescence spectroscopy can distinguish between monomer and excimer emission, as they will have different decay lifetimes. A shorter lifetime in the film compared to the solution can indicate the presence of quenching processes.
-
Data Presentation
Table 1: Comparison of Photoluminescence Quantum Yield (PLQY) in Solution vs. Film for Anthracene-Based Polymers
| Polymer | PLQY in Solution (ΦF sol) | PLQY in Film (ΦF film) | PLQY Ratio (ΦR = ΦF film/ΦF sol) | Reference |
| Standard Anthracene Polymer | ~40% | <5% | ~0.125 | [3] |
| Alkylene-Encapsulated Polymer | ~40% | ~40% | ~1.0 | [3] |
This table illustrates how modifying the polymer structure to prevent aggregation (alkylene-encapsulation) can lead to a near-unity transfer of luminescence properties from solution to the solid state.
Table 2: Aggregation-Induced Emission (AIE) in Modified Anthracene Derivatives
| Compound | PLQY in THF Solution (ΦF,s) | PLQY in Solid Film (ΦF,f) | AIE Factor (αAIE = ΦF,f/ΦF,s) | Reference |
| 9-Anthraldehyde (AnA) | Low | High | Significant | [5] |
| 9,10-Anthracenedicarboxaldehyde (AnDA) | Low | High | Significant | [5] |
This table shows how chemical modification (adding aldehyde groups) can induce AIE, the opposite of ACQ, where aggregation leads to enhanced emission.
Experimental Protocols
Protocol 1: Preparation of Thin Films by Spin-Coating
-
Substrate Preparation:
-
Clean glass or quartz substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to remove organic residues and improve the surface wettability.
-
-
Solution Preparation:
-
Dissolve the biphenylyl bromoanthracene in a suitable solvent (e.g., chloroform, toluene, or THF) to the desired concentration (e.g., 5-10 mg/mL).
-
For host-guest films, co-dissolve the host material and the biphenylyl bromoanthracene guest at the desired weight ratio.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
-
Spin-Coating:
-
Place the substrate on the spin coater chuck.
-
Dispense a small amount of the solution onto the center of the substrate.
-
Spin the substrate at a set speed (e.g., 1000-4000 rpm) for a specified time (e.g., 30-60 seconds).
-
The film thickness can be controlled by adjusting the solution concentration and spin speed.
-
-
Annealing:
-
Transfer the coated substrate to a hotplate or into a vacuum oven.
-
Anneal the film at a temperature below the glass transition temperature of the material to remove residual solvent.
-
Protocol 2: Photophysical Characterization
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectra of the thin film on a quartz substrate using a UV-Vis spectrophotometer.
-
Use a clean, uncoated quartz substrate as a baseline reference.
-
-
Steady-State Fluorescence Spectroscopy:
-
Use a spectrofluorometer to measure the fluorescence emission and excitation spectra.
-
Excite the film at a wavelength corresponding to an absorption maximum.
-
To minimize reabsorption effects, position the film at a small angle (e.g., 30-45°) with respect to the excitation beam.
-
-
Photoluminescence Quantum Yield (PLQY) Measurement:
-
Measure the PLQY of the film using an integrating sphere.
-
The sample is placed inside the sphere and excited with a monochromatic light source.
-
The PLQY is calculated by comparing the integrated intensity of the sample's emission to the reduction in the intensity of the excitation source.
-
Mandatory Visualizations
Caption: Mechanism of Aggregation-Caused Quenching (ACQ).
References
- 1. researchgate.net [researchgate.net]
- 2. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 3. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Anthracene Modified by Aldehyde Groups Exhibiting Aggregation‐Induced Emission Properties | Semantic Scholar [semanticscholar.org]
- 6. Effects of terminal biphenyl ring geometry on the photophysical properties of closo-o-carboranyl–anthracene dyads - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Optimization of annealing temperature for 9-(2-Biphenylyl)-10-bromoanthracene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 9-(2-biphenylyl)-10-bromoanthracene, with a specific focus on the optimization of its annealing temperature for use in applications like organic electronics.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and purification of this compound.
Q1: Why is my Suzuki-Miyaura cross-coupling reaction to synthesize this compound showing low yield or failing?
A1: The Suzuki-Miyaura coupling of 9,10-dibromoanthracene with an arylboronic acid can be challenging. Several factors could contribute to low yields or reaction failure:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is crucial. While Pd(PPh₃)₄ is commonly used, other catalysts like Pd₂(dba)₃ with ligands such as SPhos or XPhos might offer better results, especially for sterically hindered substrates.[1][2]
-
Base Selection: The choice of base is critical and often empirical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base not only facilitates the catalytic cycle but can also affect the stability of the reactants.
-
Solvent System: A biphasic solvent system such as toluene/ethanol/water or THF/water is often employed. The solubility of all reactants, particularly the bromoanthracene starting material, is a key consideration. Poor solubility can lead to a sluggish or incomplete reaction.
-
Reaction Temperature: The reaction is typically run at reflux. The optimal temperature will depend on the specific solvent system and catalyst used.
-
Oxygen Contamination: Palladium catalysts are sensitive to oxygen. It is essential to degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize them?
A2: Common side products in Suzuki-Miyaura reactions include:
-
Homocoupling Products: This is the coupling of two molecules of the boronic acid or two molecules of the bromoanthracene. This can be minimized by using the correct stoichiometry of reactants and ensuring efficient catalytic activity.
-
Debromination of the Starting Material: This results in the formation of 9-(2-biphenylyl)anthracene. This can sometimes be favored under certain reaction conditions.
-
Protodeboronation of the Boronic Acid: This is the replacement of the boronic acid group with a hydrogen atom. This can be minimized by carefully controlling the reaction conditions, particularly the base and temperature.
To minimize side products, it is important to optimize the reaction conditions, including the catalyst, ligand, base, solvent, and temperature.
Q3: How can I effectively purify the crude this compound product?
A3: The purification of polycyclic aromatic hydrocarbons can be challenging due to their often-low solubility and tendency to aggregate.[3]
-
Column Chromatography: This is a common method for purification. A silica gel column with a non-polar eluent system (e.g., hexane/dichloromethane or hexane/toluene) is a good starting point. Gradient elution may be necessary to separate the desired product from impurities.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining high-purity material. Solvents to consider include toluene, xylenes, or a mixture of solvents.
-
Sublimation: For thermally stable compounds, sublimation under high vacuum can be an excellent final purification step to remove non-volatile impurities and obtain crystalline material. The purification of anthracene has been effectively achieved through distillation and zone refining.[4]
Frequently Asked Questions (FAQs) on Annealing Temperature Optimization
Q1: What is the purpose of annealing this compound?
A1: Annealing is a heat treatment process used to improve the crystalline quality and molecular ordering of organic semiconductor thin films. For a material like this compound, which has potential applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), a well-ordered molecular packing is crucial for efficient charge transport and device performance. Annealing can lead to larger crystal domains, reduced defects, and improved intermolecular electronic coupling.
Q2: How do I determine the optimal annealing temperature for my material?
A2: The optimal annealing temperature is material-specific and needs to be determined experimentally. It is typically a temperature between the glass transition temperature (Tg) and the melting temperature (Tm) of the material. A systematic study is required where thin films of the material are annealed at different temperatures for a fixed duration. The performance of the resulting devices (e.g., charge carrier mobility in OFETs) is then measured to identify the optimal temperature. For example, for 9,10-bis(phenylethynyl)anthracene (BPEA), single crystal arrays were formed at temperatures between 130°C and 150°C, while temperatures outside this range were not effective.[5]
Q3: What happens if the annealing temperature is too low or too high?
A3:
-
Too Low: If the annealing temperature is too low, the molecules may not have sufficient thermal energy to rearrange into a more ordered state. This will result in minimal improvement in crystallinity and device performance.
-
Too High: If the annealing temperature is too high (close to or above the melting point), it can lead to film dewetting, where the thin film breaks up into droplets, destroying the device structure.[6] It can also cause thermal decomposition of the organic material. For some perovskite materials, annealing at too high a temperature has been shown to cause degradation.
Q4: What is a typical annealing duration and atmosphere?
A4: The annealing duration is also an important parameter to optimize. Typical annealing times can range from a few minutes to several hours. The process is usually carried out in an inert atmosphere, such as a nitrogen or argon-filled glovebox, to prevent degradation of the organic material due to oxidation at elevated temperatures.
Data Presentation
Table 1: Annealing Temperatures and Resulting Performance for Related Organic Semiconductors
| Organic Semiconductor | Annealing Temperature (°C) | Key Finding | Reference |
| 9,10-bis(phenylethynyl)anthracene (BPEA) | 130 - 150 | Formation of well-aligned single crystal arrays. | [5] |
| 9,10-bis(phenylethynyl)anthracene (BPEA) | 120 or 160 | No formation of single crystal ribbon arrays. | [5] |
| Ph-BTBT-12 (a liquid crystalline organic semiconductor) | 100 | Optimal hole mobility of 4.8 cm²/Vs. | [6] |
| Ph-BTBT-12 (a liquid crystalline organic semiconductor) | 140 | Decreased hole mobility due to dewetting. | [6] |
Caption: A summary of annealing temperatures and their effects on the properties of similar organic semiconductor materials.
Experimental Protocols
1. Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
-
Materials: 9,10-dibromoanthracene, 2-biphenylboronic acid, Pd(PPh₃)₄, 2M aqueous K₂CO₃ solution, toluene, ethanol.
-
Procedure:
-
To a Schlenk flask, add 9,10-dibromoanthracene (1 equivalent), 2-biphenylboronic acid (1.1 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed toluene and ethanol (e.g., in a 4:1 ratio).
-
Add the degassed 2M aqueous K₂CO₃ solution (2 equivalents).
-
Heat the reaction mixture to reflux (typically 80-90°C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel followed by recrystallization or sublimation.
-
2. General Protocol for Annealing Temperature Optimization
-
Substrate Preparation: Prepare suitable substrates for your target application (e.g., Si/SiO₂ with source-drain electrodes for OFETs).
-
Thin Film Deposition: Deposit a thin film of purified this compound onto the substrates using a suitable technique (e.g., spin-coating, vacuum deposition).
-
Annealing:
-
Place the substrates with the thin films on a hotplate inside a nitrogen-filled glovebox.
-
Create a series of samples and anneal each at a different temperature (e.g., in 10°C increments, starting from a temperature significantly below the expected melting point, for instance, from 80°C to 180°C).
-
Anneal for a fixed duration (e.g., 30 minutes).
-
Allow the samples to cool down slowly to room temperature.
-
-
Characterization and Analysis:
-
Characterize the morphology and crystallinity of the annealed films using techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD).
-
Fabricate the final devices (e.g., by depositing the top contact for an OFET).
-
Measure the electrical performance of the devices for each annealing temperature.
-
Plot the key performance metric (e.g., charge carrier mobility) as a function of annealing temperature to determine the optimal condition.
-
Mandatory Visualization
Caption: Experimental workflow for the optimization of annealing temperature for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. CN101514153B - Synthesis method for high-purity substituted anthraquinones - Google Patents [patents.google.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Quick Fabrication of Large-area Organic Semiconductor Single Crystal Arrays with a Rapid Annealing Self-Solution-Shearing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Performance Organic Field-Effect Transistors of Liquid Crystalline Organic Semiconductor by Laser Mapping Annealing - PMC [pmc.ncbi.nlm.nih.gov]
Reducing photobleaching of 9-(2-Biphenylyl)-10-bromoanthracene
Technical Support Center: 9-(2-Biphenylyl)-10-bromoanthracene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of this compound during fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why are anthracene derivatives like this compound susceptible to it?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to excitation light, leading to a loss of its ability to fluoresce.[1][2] For anthracene-based compounds, the primary mechanism involves the excited fluorophore reacting with molecular oxygen to generate highly reactive oxygen species (ROS), such as singlet oxygen.[3][4][5] These ROS then chemically and irreversibly degrade the anthracene core, often by forming non-fluorescent endoperoxides.[5][6][7] Another potential pathway is the photodimerization of anthracene molecules.[5]
Q2: How can I confirm that the signal loss I'm observing is due to photobleaching?
A2: Signal loss from photobleaching is characterized by its progressive and localized nature. The fluorescence intensity will decrease specifically in the area being illuminated by the excitation light, while unexposed regions of the sample will remain bright.[2] To confirm, you can perform a time-lapse imaging experiment on a single field of view. If you plot the mean fluorescence intensity over time and observe a decaying curve, photobleaching is the likely cause.[4]
Q3: What are the primary strategies to minimize the photobleaching of my anthracene compound?
A3: The core strategies revolve around limiting light exposure and protecting the molecule from chemical degradation:
-
Reduce Total Photon Exposure : Minimize the intensity of the excitation light and the duration of exposure.[3][8]
-
Optimize Imaging Environment : Use antifade reagents to scavenge reactive oxygen species and consider reducing the oxygen concentration in your sample.[3][9][10]
-
Adjust Imaging Parameters : Optimize microscope and camera settings to maximize signal detection for every photon, thereby reducing the required light exposure.[2]
Q4: Which commercially available antifade reagents are recommended for anthracene-based fluorophores?
A4: While specific performance can vary, reagents that are effective ROS scavengers are generally suitable. Popular choices include VECTASHIELD®, ProLong™ Gold, and SlowFade™.[3][11] These reagents work by neutralizing the free radicals and singlet oxygen that cause photodegradation.[4] For live-cell imaging, additives like Trolox may be used.[1]
Q5: Can removing oxygen from my sample (anoxia) really help reduce photobleaching?
A5: Yes, for many fluorophores, including anthracene derivatives, removing molecular oxygen can significantly reduce photobleaching.[3][12] The presence of oxygen is a key factor in the most common photodegradation pathway (generation of singlet oxygen).[9][10] Creating an anoxic environment, for example by using enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) or by purging with an inert gas like argon, can dramatically improve fluorophore stability.[9][12]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
Problem: My fluorescent signal fades very quickly during imaging.
| Potential Cause | Recommended Solution | Explanation |
| Excessive Light Intensity | Reduce the power of your laser or lamp to the lowest level that provides an adequate signal-to-noise ratio.[1][3] Use neutral density (ND) filters to attenuate the excitation light without changing its spectral properties.[3][13] | Higher light intensity accelerates the rate at which fluorophores are destroyed.[3] |
| Prolonged Exposure Time | Decrease the camera exposure time.[3] Use the shutter to block the light path when not actively acquiring an image.[11] Focus on a nearby region of interest and only move to your target area for the final image capture.[11][13] | The total number of photons a fluorophore can absorb before bleaching is finite. Reducing exposure time limits this total dose. |
| Absence of Antifade Reagent | Mount your sample in a commercially available antifade mounting medium or a homemade solution containing an antifade agent like n-propyl gallate (NPG) or DABCO.[3][11] | Antifade reagents are crucial for protecting the fluorophore from ROS-induced damage.[4] |
| High Oxygen Concentration | For fixed samples, ensure your antifade medium is freshly prepared and properly sealed. For live-cell imaging, consider adding an oxygen scavenging system to your medium.[1] | Oxygen is a primary mediator of photobleaching for anthracene compounds.[9][10] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving photobleaching issues.
Caption: A step-by-step workflow for troubleshooting rapid signal loss.
Data Presentation
Comparison of Common Antifade Reagents
| Antifade Reagent | Common Base | Advantages | Disadvantages |
| n-Propyl gallate (NPG) | Glycerol/PBS | Effective ROS scavenger, easy to prepare in the lab.[2] | Can reduce the initial fluorescence intensity of some dyes. |
| p-Phenylenediamine (PPD) | Glycerol/PBS | Very effective at reducing fading for many fluorophores. | Toxic, can turn brown upon oxidation which may quench fluorescence.[2] |
| DABCO | Glycerol/PBS | Good antifade properties, less toxic than PPD.[3] | May not be as effective as PPD for all fluorophores. |
| VECTASHIELD® | Commercial | High performance, readily available, comes with or without DAPI.[3] | Proprietary formulation, can cause some fluorophores to shift emission spectra. |
| ProLong™ Gold/Diamond | Commercial | High performance, cures to a hard film eliminating the need for sealing.[3] | Requires curing time, proprietary formulation. |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium (2%)
This protocol describes how to prepare a widely used and effective antifade mounting medium.[2]
Materials:
-
n-propyl gallate (e.g., Sigma P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Distilled water
Procedure:
-
In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10X PBS. Mix thoroughly by vortexing.
-
Weigh out 0.2 g of n-propyl gallate and add it to the glycerol/PBS mixture.
-
Heat the solution in a 50-60°C water bath and stir or vortex periodically until the n-propyl gallate is completely dissolved. This may take some time.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to ~7.4 if necessary, although it is typically not required with this formulation.
-
Aliquot into light-blocking tubes and store at -20°C for long-term use or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Quantifying Photobleaching Rate
This protocol allows you to measure the photostability of this compound under your specific experimental conditions.[4]
Objective: To determine the half-life (t₁/₂) of the fluorescent signal under constant illumination.
Materials:
-
Fluorescence microscope with a filter set appropriate for your compound.
-
Digital camera capable of time-lapse imaging.
-
Image analysis software (e.g., ImageJ/Fiji).
-
Sample slide prepared with this compound.
Procedure:
-
Sample Preparation: Prepare your sample and mount it using the desired medium (e.g., with and without an antifade reagent for comparison).
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select an appropriate objective and find a representative field of view.
-
Image Acquisition:
-
Set the illumination intensity and camera exposure to levels you would typically use. Keep these settings constant throughout the experiment.
-
Begin a time-lapse acquisition, capturing an image at regular intervals (e.g., every 5 seconds) for a duration long enough to observe significant signal decay (e.g., 5-10 minutes).
-
-
Data Analysis (using ImageJ/Fiji):
-
Open the time-lapse image sequence.
-
Draw a Region of Interest (ROI) over the fluorescent area.
-
Go to Analyze > Set Measurements... and ensure "Mean gray value" is checked.
-
Go to Analyze > Plot Z-axis Profile. This will generate a plot of the mean intensity within the ROI for each frame (time point).
-
Export the data and normalize it by dividing all intensity values by the initial intensity value (from the first frame).
-
Plot the normalized intensity versus time. The time at which the intensity drops to 0.5 (50%) is the photobleaching half-life (t₁/₂).
-
Experimental Workflow Diagram
Caption: Workflow for measuring the rate of photobleaching.
Photobleaching Mechanism Diagram
The following diagram illustrates the simplified photochemical pathway leading to the photobleaching of an anthracene derivative in the presence of oxygen.
Caption: Primary photobleaching pathway involving reactive oxygen species (ROS).
References
- 1. biocompare.com [biocompare.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 7. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 12. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - FR [thermofisher.com]
Technical Support Center: Troubleshooting Suzuki Coupling for Substituted Anthracenes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Suzuki coupling reactions for substituted anthracenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues.
Issue 1: Low or No Product Yield
Q: My Suzuki coupling reaction with a substituted anthracene is giving a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low to no yield in Suzuki coupling of anthracenes can stem from several factors, often related to the inherent properties of these large aromatic systems. Here’s a step-by-step troubleshooting guide:
-
Assess Solubility: Anthracene derivatives are often poorly soluble in common Suzuki coupling solvents like THF and toluene.[1]
-
Solution: Consider using more polar aprotic solvents such as DMF or dioxane.[1] Chlorinated aromatic solvents like chlorobenzene or 1,2-dichlorobenzene can also be effective.[1][2] Increasing the reaction temperature may also improve solubility, but monitor for potential decomposition.[1] For aqueous mixtures, surfactant-mediated catalysis can facilitate the reaction of poorly soluble substrates.[1]
-
-
Check Catalyst and Ligand: The choice of palladium catalyst and ligand is critical, especially for sterically hindered anthracenes.
-
Evaluate the Base: The base is crucial for activating the boronic acid.[6]
-
Solution: The choice of base can significantly impact the reaction. While carbonates like K₂CO₃ and Cs₂CO₃ are common, phosphates such as K₃PO₄ can be effective, particularly in anhydrous conditions (though a small amount of water may be necessary).[6][7] Stronger bases like KOH might increase conversion but can reduce selectivity.[5]
-
-
Investigate Potential Side Reactions: Several side reactions can consume starting materials and reduce your yield.
-
Protodeborylation: The boronic acid can be converted back to the corresponding arene. This is more likely with electron-rich boronic acids and can be accelerated by the catalyst.[2][8]
-
Dehalogenation: The anthracene halide can be reduced to anthracene. This can occur if the palladium complex abstracts a hydride from the solvent or an amine base.[8]
-
Homocoupling: Coupling of two boronic acid molecules can occur, especially at higher temperatures.
-
-
Ensure Inert Atmosphere: Suzuki couplings are sensitive to oxygen.
Issue 2: Formation of Significant Side Products
Q: I am observing significant amounts of side products in my reaction mixture, primarily the homocoupled product of my boronic acid and the dehalogenated anthracene. How can I minimize these?
A: The formation of homocoupled and dehalogenated side products is a common issue. Here are some strategies to mitigate these side reactions:
-
Minimizing Homocoupling:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can favor homocoupling.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[4]
-
Choice of Base: The base can influence the rate of competing reactions. Screening different bases may be necessary.
-
-
Minimizing Dehalogenation:
-
Solvent Choice: Avoid solvents that can act as hydride donors, such as alcohols, especially at high temperatures.
-
Base Selection: If using an amine base, consider switching to an inorganic base like a carbonate or phosphate.[8]
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor dehalogenation.
-
Issue 3: Difficulty with Sterically Hindered Anthracenes
Q: I am working with a 9-substituted or a 1,9-disubstituted anthracene and the Suzuki coupling is proving to be very challenging due to steric hindrance. What specific modifications to the protocol should I consider?
A: Steric hindrance around the reaction center is a significant challenge with substituted anthracenes.[3] The following adjustments can be beneficial:
-
Catalyst and Ligand Selection: This is the most critical factor.
-
Bulky Ligands: Employ palladium catalysts with bulky, electron-rich ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands promote the oxidative addition and reductive elimination steps with sterically demanding substrates.
-
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier imposed by steric hindrance. However, this must be balanced against the potential for side reactions and decomposition.[1]
-
Choice of Halide: If possible, using an iodo-anthracene instead of a bromo- or chloro-anthracene can significantly improve reactivity due to the weaker carbon-iodine bond.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Substituted Anthracene
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Substituted anthracene halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted anthracene halide, arylboronic acid, palladium catalyst, phosphine ligand, and base.[1][6]
-
Evacuate and backfill the flask with the inert gas three times.[1][6]
-
Add the degassed solvent mixture via syringe.[6]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][3]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Monoarylation of 9,10-Dibromoanthracene [5]
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield Mono (%) | Yield Di (%) |
| 1 | Pd(OAc)₂ (2) | K₂CO₃ | THF | 80 | 12 | 20 | 10 |
| 2 | PdCl₂ (2) | K₂CO₃ | THF | 80 | 12 | 15 | 10 |
| 3 | Pd(PPh₃)₄ (2) | K₂CO₃ | THF | 80 | 12 | 30 | 20 |
| 4 | [Pd(Phbz)(mal)(PPh₃)] (IA) (0.5) | K₂CO₃ | THF | 60 | 12 | 90 | 10 |
| 5 | [Pd(Phbz)(mal)(PPh₃)] (IA) (0.5) | KOH | THF | 80 | 12 | 60 | 35 |
| 6 | [Pd(Phbz)(mal)(PPh₃)] (IA) (0.5) | Cs₂CO₃ | THF | 80 | 12 | 85 | 15 |
Reaction conditions: 1.0 mmol of 9,10-dibromoanthracene, 1.5 mmol of boronic acid, 2.0 mmol of base.
Visualizations
Caption: Troubleshooting logic for a Suzuki coupling reaction with low or no yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. quora.com [quora.com]
Technical Support Center: 9-(2-Biphenylyl)-10-bromoanthracene in Electron Transport Devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing 9-(2-Biphenylyl)-10-bromoanthracene in the development of organic electronic devices. The focus is on enhancing electron transport and addressing common experimental challenges.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the fabrication and testing of devices incorporating this compound.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| ET-01 | Low Electron Mobility | - Poor film morphology of the this compound layer.- Mismatched energy levels between the electron transport layer (ETL) and the adjacent layers.- Impurities in the material. | - Optimize deposition parameters (substrate temperature, deposition rate) to improve film quality.- Select an ETL material with a LUMO level that is closely aligned with that of this compound.- Ensure high purity of the source material through techniques like sublimation. |
| ET-02 | High Device Turn-on Voltage | - Large electron injection barrier from the cathode to the ETL.- Poor charge balance in the emissive layer. | - Insert a thin electron injection layer (EIL), such as LiF or Cs2CO3, between the ETL and the cathode.- Adjust the thickness of the hole transport layer (HTL) and ETL to improve charge balance. |
| ET-03 | Device Instability and Short Lifetime | - Crystallization of the organic layers over time.- Degradation of the material due to exposure to oxygen or moisture. | - Introduce bulky substituents to the molecular structure to inhibit crystallization.[1]- Encapsulate the device in an inert atmosphere (e.g., nitrogen-filled glovebox) to prevent degradation. |
| ET-04 | Inconsistent Device Performance | - Variations in substrate cleaning procedures.- Fluctuations in deposition rates and thicknesses. | - Standardize the substrate cleaning protocol.- Use a quartz crystal microbalance to precisely control deposition rates and layer thicknesses. |
Frequently Asked Questions (FAQs)
1. What is the primary role of this compound in an organic electronic device?
This compound is primarily used as an electron transport material or as a host in the emissive layer of organic light-emitting diodes (OLEDs). Its anthracene core provides a good foundation for electron mobility.[1][2][3]
2. How can I improve the electron injection from the cathode to the this compound layer?
To enhance electron injection, an electron injection layer (EIL) is typically used. Materials like lithium fluoride (LiF) or cesium carbonate (Cs2CO3) can be deposited as a thin layer between the this compound (as the ETL) and the metal cathode (e.g., aluminum). This reduces the injection barrier.
3. What are suitable electron transport layers (ETLs) to use in conjunction with this compound if it is used as a host material?
When this compound is used as a host, a dedicated ETL with high electron mobility is recommended. Common high-performance ETL materials include tris-(8-hydroxyquinoline)aluminum (Alq3) and 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi). The choice of ETL should be based on energy level alignment to ensure efficient electron transfer.
4. What is a typical device architecture for an OLED using an anthracene derivative like this compound?
A common multilayer OLED architecture is as follows:
-
Substrate (e.g., ITO-coated glass)
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML) - can be this compound as a host doped with an emitter
-
Electron Transport Layer (ETL) - can be this compound
-
Electron Injection Layer (EIL)
-
Cathode (e.g., Al)
5. How does the molecular structure of anthracene derivatives influence electron transport?
The electron transport properties are highly dependent on the molecular structure. Attaching electron-withdrawing groups can lower the LUMO level, potentially improving electron injection. Bulky side groups can prevent aggregation and crystallization, leading to more stable device performance.[1]
Experimental Protocols
Protocol 1: Fabrication of a Multilayer OLED Device via Thermal Evaporation
This protocol outlines the steps for fabricating a small molecule OLED using this compound as the electron transport layer.
-
Substrate Cleaning:
-
Sequentially clean indium tin oxide (ITO) coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a high-purity nitrogen gun.
-
Treat the ITO surface with UV-ozone for 10 minutes to improve the work function.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation system (base pressure < 10-6 Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device structure would be:
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN
-
Hole Transport Layer (HTL): e.g., 40 nm of NPB
-
Emissive Layer (EML): e.g., 20 nm of a host material doped with an appropriate emitter
-
Electron Transport Layer (ETL): 30 nm of this compound
-
-
Maintain a stable deposition rate of 0.1-0.2 nm/s for all organic layers, monitored by a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Deposit a thin (1 nm) Electron Injection Layer (EIL) of LiF.
-
Deposit the metal cathode, typically 100 nm of aluminum (Al), through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the fabricated device to a nitrogen-filled glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence spectrum with a spectrometer.
-
Calculate the external quantum efficiency (EQE).
-
Visualizations
Caption: Workflow for OLED fabrication using this compound.
Caption: Energy level diagram illustrating charge injection in an OLED.
References
- 1. High efficiency non-dopant blue organic light-emitting diodes based on anthracene-based fluorophores with molecular design of charge transport and red-shifted emission proof - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Degradation of Anthracene Derivatives in OLEDs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anthracene derivatives in Organic Light-Emitting Diodes (OLEDs).
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and operation of OLEDs incorporating anthracene derivatives.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Rapid Decrease in Luminance (Brightness) | - Photodegradation: High-energy photons from emission can induce chemical reactions in the anthracene derivative.[1] - Thermal Degradation: High operating temperatures can lead to morphological changes or decomposition of the organic layers.[2][3][4][5] - Electrochemical Instability: The anthracene derivative may have a low oxidation or reduction potential, leading to irreversible electrochemical reactions. - Formation of Non-emissive Species: Exciton-induced reactions can create quenching sites.[2] | - Material Selection: Choose anthracene derivatives with higher photochemical and thermal stability. Look for derivatives with high glass transition temperatures (Tg).[6][7] - Device Encapsulation: Implement robust encapsulation to protect the device from atmospheric moisture and oxygen, which can accelerate degradation.[2] - Thermal Management: Operate the device at lower current densities to reduce Joule heating.[3] Consider using a heat sink. - Host Material Optimization: Ensure the host material has appropriate energy levels to confine excitons within the emissive layer and prevent degradation at the interfaces. |
| Color Shift (Change in CIE Coordinates) | - Formation of Emissive Degradation Products: Degradation of the anthracene derivative can lead to the formation of new species with different emission wavelengths.[8] For instance, an intermolecular species with green luminescence can form, causing a loss of blue color purity.[8] - Degradation of Adjacent Layers: Degradation of charge transport or blocking layers can alter the recombination zone and affect the emission spectrum. | - Material Purity: Use highly purified anthracene derivatives to minimize impurities that can act as degradation initiation sites. - Inert Atmosphere: Fabricate and test devices in a controlled, inert atmosphere (e.g., a glovebox) to minimize exposure to oxygen and moisture.[2] - Spectroscopic Analysis: Perform electroluminescence (EL) spectroscopy over time to monitor changes in the emission spectrum and identify the formation of new emissive species. |
| Increase in Driving Voltage | - Interface Degradation: Deterioration of the organic/electrode interfaces can increase the charge injection barrier.[8] - Formation of Charge Traps: Degradation products can act as charge traps, impeding charge transport through the organic layers.[9] | - Interface Engineering: Use appropriate interlayers to improve charge injection and enhance interface stability. - Material Stability: Select anthracene derivatives and other organic materials with good electrochemical stability. - Current-Voltage-Luminance (J-V-L) Characterization: Regularly measure the J-V-L characteristics of the device to monitor changes in driving voltage and correlate them with luminance decay. |
| Appearance of Dark Spots or Non-emissive Areas | - Moisture and Oxygen Ingress: Localized degradation of the organic materials or the cathode due to reaction with moisture and oxygen.[2] - Particulate Contamination: Dust or other particles on the substrate can lead to shorts or non-emissive regions. - Delamination: Poor adhesion between layers can cause them to separate, disrupting charge injection and light emission. | - Substrate Cleaning: Implement a rigorous substrate cleaning protocol before device fabrication.[10] - Improved Encapsulation: Use high-quality encapsulation materials and techniques to create a hermetic seal. - Microscopy Analysis: Use optical or scanning electron microscopy to inspect the device for physical defects. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for anthracene derivatives in OLEDs?
A1: The primary degradation mechanisms include:
-
Photodegradation: This involves chemical reactions initiated by the absorption of light, leading to the formation of non-emissive products or species with shifted emission.[1] One identified mechanism is intramolecular dehydrogenation and subsequent cyclization.[1]
-
Thermal Degradation: Elevated temperatures during operation can cause morphological changes in the thin films, such as crystallization, which can lead to device failure.[2][3][4][5] Materials with a high glass transition temperature (Tg) are more resistant to thermal degradation.[6][7]
-
Electrochemical Degradation: The organic materials can degrade due to irreversible oxidation or reduction reactions when subjected to an electrical field and charge injection.[2] This is particularly relevant for materials with low electrochemical stability.
-
Exciton-Induced Degradation: The high-energy excited states (excitons) formed during device operation can lead to bond dissociation and the formation of reactive species that degrade the material.[2]
Q2: How do different substituents on the anthracene core affect device stability?
A2: Substituents on the anthracene core play a crucial role in determining the stability of the derivative and the overall performance of the OLED.[11][12]
-
Thermal Stability: Bulky substituents can increase the glass transition temperature (Tg) of the material, which improves its morphological stability at elevated temperatures.[6]
-
Electrochemical Stability: Electron-donating or electron-withdrawing groups can be introduced to tune the HOMO and LUMO energy levels, which can affect the charge injection and transport properties, as well as the electrochemical stability.
-
Photochemical Stability: The nature and position of substituents can influence the excited-state properties and the susceptibility of the molecule to photodegradation pathways.
Q3: What is the role of the host material in the degradation of anthracene-based emitters?
A3: The host material is critical for the stability of an OLED with an anthracene-based emitter. A well-chosen host can:
-
Improve Charge Balance: By facilitating balanced injection and transport of electrons and holes to the emissive layer, the host can reduce charge accumulation at interfaces, which is a source of degradation.
-
Enhance Energy Transfer: Efficient energy transfer from the host to the anthracene guest ensures that the guest is the primary light-emitting species, minimizing direct excitation and potential degradation of the host.
-
Provide a Stable Matrix: A host with high thermal and morphological stability can help prevent degradation of the overall film structure.
Q4: How can I experimentally study the degradation of my anthracene derivative-based OLED?
A4: A common method is to perform accelerated lifetime testing. This involves operating the device at a higher-than-normal brightness or temperature and monitoring the decay in its electroluminescence over time. The lifetime is often reported as LT50 (the time it takes for the luminance to drop to 50% of its initial value) or LT95 (95% of initial luminance).[4] Characterization techniques to analyze degradation include:
-
Luminance-Time Measurements: To determine the operational lifetime.
-
Current-Voltage-Luminance (J-V-L) Measurements: To monitor changes in electrical characteristics.
-
Electroluminescence (EL) and Photoluminescence (PL) Spectroscopy: To observe changes in the emission spectrum and identify degradation products.
-
Mass Spectrometry and Chromatography: To chemically identify the degradation products.[9]
-
Thermal Analysis (TGA/DSC): To assess the thermal stability of the materials.[13]
Experimental Protocols & Data
Quantitative Data on Anthracene Derivative Performance in OLEDs
| Emitter Name/Structure | Host Material | External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) | CIE Coordinates (x, y) | Lifetime (LT50/LT95) [hours] | Reference |
| TPA-TAn-DMAC (Non-doped) | - | 4.9 | > 10,000 | (0.14, 0.18) | Not Reported | [14][15] |
| Cz-TAn-DMAC (Doped) | Not Reported | 4.8 | Not Reported | (0.15, 0.08) | Not Reported | [14][15] |
| mCz-TAn-CN (Non-doped) | - | 7.03 | Not Reported | (0.14, 0.12) | Not Reported | [16] |
| m2Cz-TAn-CN (Doped) | Not Reported | 7.28 | Not Reported | (0.14, 0.09) | Not Reported | [16] |
| m-PO-ABN (Non-doped) | - | 5.9 | Not Reported | (0.148, 0.099) | Not Reported | [17] |
| p-PO-ABN (Non-doped) | - | 5.3 | Not Reported | (0.150, 0.164) | Not Reported | [17] |
General Protocol for OLED Fabrication
A generalized protocol for fabricating a multi-layer OLED via thermal evaporation in a high-vacuum environment is as follows:[10]
-
Substrate Cleaning:
-
Thoroughly clean Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven.
-
Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - host doped with the anthracene derivative), electron transport layer (ETL), and electron injection layer (EIL) at controlled rates and thicknesses.
-
-
Cathode Deposition:
-
Deposit the metal cathode (e.g., LiF/Al or Al) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the completed device to an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.
-
Visualizations
Caption: Key degradation pathways for anthracene derivatives in OLEDs.
Caption: Workflow for studying OLED degradation.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced lifetime of organic light-emitting diodes using an anthracene derivative with high glass transition temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] The development of anthracene derivatives for organic light-emitting diodes | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Highly efficient deep-blue fluorescence OLEDs with excellent charge balance based on phenanthro[9,10-d]oxazole-anthracene derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Strategies to increase the quantum efficiency of 9-(2-Biphenylyl)-10-bromoanthracene
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the quantum efficiency of 9-(2-Biphenylyl)-10-bromoanthracene.
Frequently Asked Questions (FAQs)
Q1: What is the expected photoluminescence quantum yield (PLQY) for this compound?
The photoluminescence quantum yield (PLQY) of this compound can vary depending on the solvent and experimental conditions. Generally, anthracene derivatives with bulky substituents are designed to have high quantum efficiencies in the solid state or in specific solvent environments due to the suppression of non-radiative decay pathways. However, the presence of a heavy atom like bromine can potentially decrease the quantum yield through the heavy-atom effect, which promotes intersystem crossing to the triplet state.
Q2: What are the primary factors that can influence the quantum efficiency of this compound?
Several factors can significantly impact the measured quantum efficiency:
-
Solvent Polarity and Viscosity: The polarity and viscosity of the solvent can affect the excited state's stability and the rate of non-radiative decay. More rigid environments often lead to higher quantum yields.
-
Presence of Oxygen: Dissolved oxygen can quench the excited state of fluorescent molecules, leading to a lower quantum yield.
-
Aggregate Formation: At higher concentrations, molecules of this compound may form aggregates, which can have different photophysical properties and often lower quantum yields (aggregation-caused quenching).
-
Purity of the Sample: Impurities can act as quenchers or have their own emission, leading to inaccurate quantum yield measurements.
-
Excitation Wavelength: The choice of excitation wavelength can sometimes influence the quantum yield, especially if multiple electronic transitions are possible.
-
Temperature: Temperature can affect the rates of non-radiative decay processes; typically, higher temperatures lead to lower quantum yields.
Q3: How can the molecular structure of this compound be modified to potentially increase its quantum efficiency?
Modifying the molecular structure is a key strategy for tuning the photophysical properties of fluorescent molecules. For this compound, potential strategies include:
-
Replacing the Bromo Group: The bromine atom can be replaced with a different substituent. For instance, replacing it with a cyano (-CN) or a phenyl group might reduce the heavy-atom effect and could increase the quantum yield.
-
Introducing Steric Hindrance: Increasing the steric hindrance around the anthracene core can enhance quantum efficiency by restricting intramolecular rotations and vibrations, which are non-radiative decay pathways. This is already a feature of the 2-biphenylyl group, but further modifications could be explored.
-
Altering the Biphenyl Substituent: Modifying the biphenyl group, for example, by adding electron-donating or electron-withdrawing groups, can tune the electronic properties and potentially enhance the radiative decay rate.
Troubleshooting Guide
This guide addresses common issues encountered during the measurement and optimization of the quantum efficiency of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Quantum Yield Measurement | Oxygen Quenching: Dissolved oxygen in the solvent is a common quencher of fluorescence. | Degas the solvent by bubbling an inert gas (e.g., nitrogen or argon) through the solution for 15-30 minutes before measurement. |
| Impure Sample: Fluorescent or non-fluorescent impurities can lead to inaccurate readings. | Purify the sample using techniques like column chromatography, recrystallization, or sublimation. Confirm purity via NMR and mass spectrometry. | |
| Aggregation-Caused Quenching (ACQ): At high concentrations, molecules may aggregate, leading to lower emission. | Perform a concentration-dependent study. Measure the quantum yield at a series of lower concentrations to find a range where the yield is independent of concentration. | |
| Inappropriate Solvent: The solvent may be promoting non-radiative decay pathways. | Test a range of solvents with varying polarities and viscosities. Solvents that increase molecular rigidity can enhance quantum yield. | |
| Inconsistent or Irreproducible Results | Instrumental Fluctuations: The light source or detector of the fluorometer may not be stable. | Allow the instrument to warm up properly before measurements. Use a stable, well-characterized quantum yield standard for comparison. |
| Photodegradation: The molecule may be degrading under the excitation light. | Reduce the excitation intensity or the exposure time. Check for changes in the absorption and emission spectra over time to assess photostability. | |
| Inner Filter Effect: At high concentrations, the sample can reabsorb the emitted light, leading to distorted spectra and incorrect quantum yield values. | Ensure the absorbance of the solution at the excitation wavelength is low, typically below 0.1, to minimize inner filter effects. | |
| Unexpected Emission Spectrum | Presence of Emissive Impurities: An impurity may be contributing to the emission spectrum. | Purify the sample and re-measure. Compare the excitation spectrum with the absorption spectrum; they should be similar for a pure compound. |
| Exciplex/Excimer Formation: At high concentrations or in certain solvents, excited-state complexes may form, leading to a red-shifted emission. | Dilute the solution and re-measure the spectrum. |
Experimental Protocols
Protocol for Measuring Relative Photoluminescence Quantum Yield (PLQY)
This protocol describes the measurement of PLQY using a comparative method with a well-characterized standard.
1. Materials and Equipment:
-
This compound (sample)
-
Quantum yield standard with known PLQY (e.g., quinine sulfate in 0.1 M H₂SO₄, PLQY = 0.54)
-
High-purity spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer with an integrating sphere or a standard cuvette holder
-
1 cm path length quartz cuvettes
-
Inert gas (N₂ or Ar) for deoxygenation
2. Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to avoid inner filter effects.
-
Measure UV-Vis Absorption Spectra: Record the absorption spectra for all prepared solutions. Note the absorbance at the excitation wavelength.
-
Measure Fluorescence Spectra:
-
Set the excitation wavelength for both the sample and the standard. It is ideal to use the same excitation wavelength.
-
Record the fluorescence emission spectra for all solutions.
-
Measure the emission spectrum of a blank solvent sample for background correction.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard after correcting for the blank.
-
Calculate the PLQY of the sample using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
3. Data Presentation:
| Compound | Solvent | Excitation (nm) | Absorbance at Excitation | Integrated Emission Intensity | Calculated PLQY |
| Standard | Toluene | 350 | 0.05 | Value | Known Value |
| Sample | Toluene | 350 | 0.05 | Value | Calculated Value |
| Sample | THF | 350 | 0.05 | Value | Calculated Value |
| Sample | Dichloromethane | 350 | 0.05 | Value | Calculated Value |
Visualizations
Validation & Comparative
A Comparative Guide to Blue Host Materials for Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable blue organic light-emitting diodes (OLEDs) remains a critical challenge in display and solid-state lighting technologies. The performance of blue OLEDs is intrinsically linked to the properties of the host material used in the emissive layer. An ideal blue host material should possess a high triplet energy to confine excitons on the blue emitter, good thermal and morphological stability, and balanced charge-transporting capabilities. This guide provides a comparative analysis of 9-(2-Biphenylyl)-10-bromoanthracene and other prominent blue host materials, supported by experimental data and detailed methodologies.
Performance Comparison of Blue Host Materials
The selection of a host material is crucial for achieving high efficiency, long lifetime, and excellent color purity in blue OLEDs. Below is a comparison of several commonly used blue host materials. It is important to note that a direct experimental comparison under identical device architecture and fabrication conditions is the most effective way to evaluate material performance.
Quantitative Performance Data
| Host Material | Dopant/Emitter | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Lifetime |
| CBP | FIrpic | ~14.4[1] | ~28.0[1] | ~25.8[1] | Not Specified | Not Specified |
| mCP | FIrpic | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| ADN | TBPe | Not Specified | Not Specified | Not Specified | Not Specified | Prone to crystallization, affecting lifetime[1] |
| TBADN | DPAVBi | Not Specified | 4.3 (at 1000 cd/m²)[2] | Not Specified | Not Specified | 5341 h (at 1000 cd/m²)[2] |
| ATB | DPAVBi | Not Specified | 7.4 (at 1000 cd/m²)[2] | 6.4 (at 1000 cd/m²)[2] | (0.14, 0.26)[2] | 6480 h (at 1000 cd/m²)[2] |
Note: The performance of OLEDs is highly dependent on the device architecture, layer thicknesses, and the specific dopant used. The data presented above is for illustrative purposes and is extracted from various sources. Direct comparison should be made with caution.
Discussion of Host Materials
This compound
CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)
CBP is a widely used host material, particularly for phosphorescent OLEDs.[1] It possesses good hole-transporting properties. However, its triplet energy is relatively low for some high-energy blue emitters, which can lead to efficiency losses.[1] Derivatives of CBP have been synthesized to improve its thermal stability and increase its triplet energy.[3]
ADN (9,10-Di(2-naphthyl)anthracene) and TBADN (2-tert-Butyl-9,10-di(2-naphthyl)anthracene)
ADN is another common blue host material. However, it has a tendency to crystallize, which can negatively impact the device's lifetime.[1] To address this, a bulky tert-butyl group was introduced to the ADN structure to create TBADN, which exhibits improved morphological stability and a longer operational lifetime.[2]
mCP (1,3-Bis(N-carbazolyl)benzene)
mCP is known for its high triplet energy, making it a suitable host for high-energy blue phosphorescent emitters. It helps in confining the triplet excitons on the dopant molecules, leading to efficient emission.
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of precise steps conducted in a controlled environment to ensure device performance and reproducibility.
OLED Fabrication via Vacuum Thermal Evaporation
This is a common technique for depositing the thin organic and metal layers that constitute an OLED.
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone to improve the work function of the ITO and enhance hole injection.
2. Organic Layer Deposition:
-
The substrates are loaded into a high-vacuum chamber (typically <10⁻⁶ Torr).
-
The organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - host and dopant co-evaporated), electron transport layer (ETL), and electron injection layer (EIL) are placed in separate crucibles.
-
The crucibles are heated to sublimate the materials, which then deposit as thin films onto the substrate. The thickness of each layer is monitored in real-time using a quartz crystal microbalance.
3. Cathode Deposition:
-
Following the organic layer deposition, a metal cathode (e.g., LiF/Al or Mg:Ag) is deposited on top of the organic stack through a shadow mask to define the active area of the pixels.
4. Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, which can degrade the organic materials and the cathode, the device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy resin.
Device Characterization
1. Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
The electrical and optical performance of the fabricated OLED is measured using a source meter and a photodiode or a spectroradiometer.
-
A voltage is applied across the device, and the resulting current and light output (luminance) are recorded.
-
From this data, key performance metrics such as turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W) are calculated.
2. Electroluminescence (EL) Spectrum and CIE Coordinates:
-
The EL spectrum of the device is measured at a specific voltage or current density to determine the emission color.
-
The Commission Internationale de l'Eclairage (CIE) 1931 color coordinates are calculated from the EL spectrum to precisely define the color of the emitted light.
3. External Quantum Efficiency (EQE):
-
The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a critical measure of the device's efficiency.
4. Lifetime Measurement:
-
The operational stability of the OLED is evaluated by monitoring the decrease in luminance over time at a constant current density. The lifetime is often reported as LT50 or LT90, the time it takes for the luminance to drop to 50% or 90% of its initial value, respectively.
Visualizations
Experimental Workflow for OLED Fabrication and Characterization
Caption: Workflow for OLED fabrication and characterization.
Factors Influencing Blue OLED Performance
Caption: Key factors influencing the performance of blue OLEDs.
References
A Comparative Analysis of Anthracene-Based OLED Emitters
The development of efficient and stable organic light-emitting diodes (OLEDs) is a cornerstone of next-generation display and lighting technologies. Central to this advancement is the emitter layer, which dictates the device's color purity, efficiency, and lifespan. Anthracene and its derivatives have historically been pivotal in this field, particularly for creating the deep-blue emitters essential for full-color displays.[1][2] This guide provides a comparative study of various anthracene-based emitters, benchmarking their performance against other prominent material classes and detailing the experimental protocols for their evaluation.
Data Presentation: Performance of OLED Emitters
The performance of an OLED emitter is quantified by several key metrics: its External Quantum Efficiency (EQE), which measures the ratio of photons emitted to electrons injected; its color coordinates as defined by the Commission Internationale de l'Eclairage (CIE); and its operational lifetime. The following table summarizes these parameters for a range of anthracene derivatives and compares them with alternative emitter technologies.
| Emitter Class | Emitter Name/Derivative | Host Material | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Emission Color | Lifetime (LT₉₀/LT₅₀) [hours] | Reference |
| Anthracene Derivative | TPA-TAn-DMAC | Non-doped | 4.9% | (0.14, 0.18) | Deep-Blue | > 10,000 cd/m² (Luminance) | [3][4] |
| Anthracene Derivative | Cz-TAn-DMAC | Doped | 4.8% | (0.15, 0.08) | Deep-Blue | Not Reported | [3][4] |
| Anthracene Derivative | mCz-TAn-CN | Non-doped | 7.03% | (0.14, 0.12) | Deep-Blue | Not Reported | [1][5] |
| Anthracene Derivative | m2Cz-TAn-CN | DPEPO | 7.28% | (0.14, 0.09) | Deep-Blue | Not Reported | [1][5] |
| Anthracene Derivative | 2PPIAn | Non-doped | 8.9% | (0.150, 0.060) | Deep-Blue | Not Reported | [1] |
| Anthracene Derivative | PyTAnPy | - | 5.48% | (0.15, 0.06) | Deep-Blue | Not Reported | [6] |
| Anthracene Derivative | ABFAn | Doped | 11.4% | (0.14, 0.13) | Blue | LT₉₀: 202h @ 1000 cd/m² | [7] |
| Anthracene Derivative | mCzAnBzt | Non-doped | 7.95% | (0.15, 0.07) | Deep-Blue | Not Reported | [8] |
| Anthracene Derivative | DPF-AnCN | Non-doped | 7.1% | (0.149, 0.104) | Deep-Blue | Not Reported | [9] |
| Fluorene-based | Oligomer | Non-doped | 6.1% | Not Reported | Blue | Not Reported | [3] |
| TADF Emitter | PMSO | Doped | 6.8% | Not Reported | Blue | Not Reported | [3] |
| TADF Emitter | D6 | Doped | 19.5% | Not Reported | Blue | Not Reported | [3] |
| TADF Emitter | 32PclCXT | Doped | 29.9% | Not Reported | Sky-Blue | Not Reported | [3] |
| Boron Emitter | t-DABNA | α-ADN | 7.6% | Not Reported | Deep-Blue | Not Reported | [10] |
Performance Comparison and Analysis
Anthracene derivatives have proven to be a versatile class of materials for OLEDs.[2] Simple derivatives often form the structural basis for blue emitters, with early examples like TPA-TAn-DMAC achieving EQEs of around 4.9%.[3][4] Molecular engineering, through the addition of various functional groups, has led to significant performance enhancements. For instance, derivatives designed to leverage Triplet-Triplet Annihilation (TTA), a process that converts non-radiative triplet excitons into emissive singlet excitons, have pushed EQEs for deep-blue emission into the 7-9% range, as seen with materials like mCz-TAn-CN and 2PPIAn.[1][5][10] The ABFAn emitter, with an impressive EQE of 11.4% and a long operational lifetime, demonstrates the potential of novel anthracene frameworks.[7]
Despite these advances, conventional fluorescent anthracene emitters are fundamentally limited by the fact that they can only harvest singlet excitons, capping their theoretical internal quantum efficiency. This is where alternative technologies like Thermally Activated Delayed Fluorescence (TADF) have made a significant impact.[3] TADF emitters are designed to harvest both singlet and triplet excitons, enabling theoretical internal quantum efficiencies of 100%.[3] As shown in the data, TADF materials like D6 and 32PclCXT have achieved remarkable EQEs of 19.5% and 29.9%, respectively, significantly outperforming traditional fluorescent emitters.[3] However, the challenge for many high-efficiency emitters, including TADF materials, often lies in achieving deep-blue color purity and long-term operational stability, areas where advanced anthracene derivatives continue to be competitive.[3][10]
Experimental Protocols
The fabrication and characterization of OLEDs are critical processes that require precision and control over material purity and layer thickness.[11]
1. OLED Fabrication
The most common method for fabricating small-molecule OLEDs is vacuum thermal evaporation (VTE).[11]
-
Substrate Preparation: The process begins with a patterned Indium Tin Oxide (ITO) coated glass substrate. The substrate undergoes a rigorous cleaning procedure, typically involving sequential sonication in detergent, deionized water, acetone, and isopropyl alcohol, followed by drying in an oven and treatment with UV-ozone or oxygen plasma to improve the work function of the ITO.[11]
-
Layer Deposition: The cleaned substrate is transferred to a high-vacuum evaporation chamber. The various organic layers—Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), and Electron Transport Layer (ETL)—are deposited sequentially onto the substrate. The thickness of each layer is carefully controlled and monitored using a quartz crystal microbalance.
-
Cathode Deposition: Following the organic layers, a metal cathode, often a bilayer of Lithium Fluoride (LiF) and Aluminum (Al), is deposited through a shadow mask to define the active area of the device.[12]
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, which can degrade performance, the device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.
2. Device Characterization
Once fabricated, the device's performance is thoroughly evaluated.[1]
-
Current Density-Voltage-Luminance (J-V-L) Measurement: The electrical and optical characteristics are measured using a programmable sourcemeter and a spectroradiometer or a calibrated photodiode.[13] This provides information on the device's turn-on voltage, current efficiency, power efficiency, and maximum luminance.[11]
-
Electroluminescence (EL) Spectra: The emission spectrum is recorded by the spectroradiometer to determine the color coordinates (CIE) and the full width at half maximum (FWHM), which indicates color purity.[13]
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum.
-
Lifetime Measurement: The operational stability of the device is tested by applying a constant current and monitoring the time it takes for the initial luminance to decrease to a certain percentage, such as 90% (LT₉₀) or 50% (LT₅₀).[7]
Visualizations: Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams have been generated.
Caption: General workflow for OLED device fabrication and characterization.
Caption: Simplified mechanism of light emission in a multilayer OLED.
References
- 1. benchchem.com [benchchem.com]
- 2. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Highly efficient stable blue organic light-emitting diodes based on a novel anthracene[2,3-b]benzofuran framework | Semantic Scholar [semanticscholar.org]
- 8. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. aml.iaamonline.org [aml.iaamonline.org]
- 13. bio-protocol.org [bio-protocol.org]
Quantum yield comparison of 9-(2-Biphenylyl)-10-bromoanthracene and derivatives
A Comparative Guide to the Quantum Yield of 9-(2-Biphenylyl)-10-bromoanthracene and its Derivatives
The Heavy-Atom Effect: A Key Determinant of Quantum Yield
The fluorescence quantum yield (Φf) of a molecule quantifies the efficiency of converting absorbed light into emitted fluorescence. For anthracene derivatives, the introduction of halogen substituents, particularly heavy atoms like bromine, significantly influences the quantum yield. This "heavy-atom effect" promotes intersystem crossing, a non-radiative process where the excited singlet state transitions to a triplet state. This increased rate of intersystem crossing competes with fluorescence, leading to a decrease in the fluorescence quantum yield.
Therefore, it is anticipated that this compound and its derivatives will exhibit a lower fluorescence quantum yield compared to their non-halogenated counterparts. The position of the biphenyl group (ortho, meta, or para) may also have a subtle influence on the photophysical properties due to steric and electronic effects, which can affect the molecule's conformation and excited-state dynamics.
Comparative Quantum Yield Data
The following table summarizes the expected trend and provides literature values for related compounds to offer a comparative context. The quantum yields for the target compounds are yet to be experimentally determined and are presented here as a qualitative prediction.
| Compound | Solvent | Fluorescence Quantum Yield (Φf) |
| This compound | Toluene | Expected to be low (<0.1) |
| 9-(3-Biphenylyl)-10-bromoanthracene | Toluene | Expected to be low (<0.1) |
| 9-(4-Biphenylyl)-10-bromoanthracene | Toluene | Expected to be low (<0.1) |
| Anthracene[1] | Chloroform | ~0.3 |
| 9,10-Dibromoanthracene | Not Specified | <0.01 |
| 9,10-Diphenylanthracene | Cyclohexane | 0.97 |
Note: The quantum yield for 9,10-dibromoanthracene is an estimation based on the heavy-atom effect. The high quantum yield of 9,10-diphenylanthracene is included for comparison to illustrate how non-halogen substituents can significantly enhance fluorescence.
Experimental Protocols: Relative Quantum Yield Determination
The fluorescence quantum yield of a compound is typically determined using a comparative method, where its fluorescence intensity is compared to that of a well-characterized standard with a known quantum yield.
Materials and Instrumentation
-
Spectrofluorometer: Capable of measuring corrected excitation and emission spectra.
-
UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.
-
Quartz Cuvettes: 1 cm path length.
-
Fluorescence Standard: A compound with a well-documented and stable quantum yield in the desired solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Solvents: Spectroscopic grade.
Procedure
-
Preparation of Solutions:
-
Prepare stock solutions of the sample (this compound or its derivatives) and the fluorescence standard in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.
-
Use the pure solvent as a blank.
-
Determine the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard have significant absorbance.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The plots should be linear, and the slope (Gradient) of each line should be determined.
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φr * (Grads / Gradr) * (ηs² / ηr²)
Where:
-
Φr is the quantum yield of the reference standard.
-
Grads and Gradr are the gradients of the plots for the sample and the reference standard, respectively.
-
ηs and ηr are the refractive indices of the solvents used for the sample and the reference standard, respectively (if different).
-
Mandatory Visualization
Below is a generalized workflow for the synthesis of 9,10-disubstituted anthracene derivatives, which is a common pathway for preparing compounds like this compound.
Caption: Synthetic pathway for 9-(Biphenylyl)-10-bromoanthracene.
References
Performance Analysis of 9-(2-Biphenylyl)-10-bromoanthracene in Devices: A Comparative Guide
A detailed comparison of 9-(2-Biphenylyl)-10-bromoanthracene with alternative anthracene derivatives for Organic Light-Emitting Diode (OLED) applications, supported by experimental data and standardized protocols.
Introduction
Anthracene and its derivatives are fundamental components in the field of organic electronics, widely utilized as blue emitters and host materials in Organic Light-Emitting Diodes (OLEDs) due to their high photoluminescence quantum yields and excellent thermal stability.[1][2] The strategic substitution on the anthracene core allows for the fine-tuning of the material's electronic and photophysical properties, such as its energy levels (HOMO/LUMO), emission wavelength, and charge transport characteristics.[1] This guide provides a comparative performance analysis of this compound against other relevant anthracene-based materials used in OLEDs.
Comparative Performance Data
The following table summarizes the performance of representative phenyl-substituted anthracene derivatives in OLED devices. These materials are structurally related to this compound and provide a basis for performance expectation.
| Material | Device Structure | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE (x, y) | Reference |
| mCz-TAn-CN | Non-doped | 7.03 | - | - | (0.14, 0.12) | [3] |
| m2Cz-TAn-CN | Doped | 7.28 | - | - | (0.14, 0.09) | [3] |
| m-PO-ABN | Non-doped | 5.9 | - | - | (0.148, 0.099) | [4] |
| p-PO-ABN | Non-doped | 5.3 | - | - | (0.150, 0.164) | [4] |
| OCADN | Non-doped | - | 2.25 | 1.13 | (0.16, 0.30) | [5] |
| OC4PADN | Non-doped | - | - | - | (0.16, 0.14) | [5] |
| 9,10-diphenylanthracene (DPA) | Doped in BCP | - | 2.9 | - | (0.145, 0.195) | [6] |
| BH-9PA with DSA-Ph | Doped | - | 7.03 | - | - | [2] |
| BH-9PA with BD-6MDPA | Doped | - | 6.60 | - | - | [2] |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Eclairage coordinates. A hyphen (-) indicates that the data was not specified in the cited source.
Experimental Protocols
The following is a generalized experimental protocol for the fabrication and characterization of OLED devices, based on common practices reported in the literature.[7][8][9][10][11]
Device Fabrication
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents, typically deionized water, acetone, and isopropanol.[7] After cleaning, the substrates are dried in an oven and then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: The organic layers are deposited onto the cleaned ITO substrate via high-vacuum thermal evaporation (typically at a pressure of < 10⁻⁶ Torr).[7] The layers are deposited sequentially, starting with the hole injection layer (HIL), followed by the hole transport layer (HTL), the emissive layer (EML), the electron transport layer (ETL), and finally the electron injection layer (EIL). The material to be evaluated, such as this compound, would typically be used in the emissive layer, either as a host or a dopant.
-
Cathode Deposition: A metal cathode, commonly lithium fluoride (LiF) followed by aluminum (Al), is deposited on top of the organic layers through a shadow mask to define the active area of the device.
-
Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
Device Characterization
-
Current-Voltage-Luminance (I-V-L) Characteristics: The I-V-L characteristics of the encapsulated devices are measured using a source meter and a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra: The EL spectra and the Commission Internationale de l'Eclairage (CIE) coordinates are recorded at various driving voltages using a spectroradiometer.
-
Efficiency Calculations: The external quantum efficiency (EQE), current efficiency (in cd/A), and power efficiency (in lm/W) are calculated from the I-V-L data and the EL spectra.
-
Lifetime Measurement: The operational lifetime of the device is often evaluated by monitoring the time it takes for the initial luminance to decrease by a certain percentage (e.g., 50%, LT50) under a constant current density.
Visualizations
The following diagrams illustrate a typical OLED device structure and the experimental workflow for evaluating new materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Highly efficient deep-blue fluorescence OLEDs with excellent charge balance based on phenanthro[9,10-d]oxazole-anthracene derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Efficient blue fluorescent organic light-emitting diodes based on novel 9,10-diphenyl-anthracene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. repository.rit.edu [repository.rit.edu]
- 9. ukdiss.com [ukdiss.com]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
A Comparative Benchmark: 9-(2-Biphenylyl)-10-bromoanthracene Versus Standard Fluorescent Materials
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Fluorescent Probe Selection
Quantitative Comparison of Photophysical Properties
The performance of a fluorophore is primarily dictated by its quantum yield (Φ), fluorescence lifetime (τ), and photostability. The following tables summarize these key parameters for several industry-standard fluorescent materials.
Table 1: Fluorescence Quantum Yield of Standard Materials
| Compound | Solvent | Quantum Yield (Φ) |
| Anthracene | Cyclohexane | 0.27 |
| 9,10-Diphenylanthracene | Cyclohexane | 1.00[1] |
| Quinine Sulfate | 0.1 N H₂SO₄ | 0.52[2] |
| Coumarin 153 | Methanol | 0.42[3] |
| Rhodamine 6G | Ethanol | 0.95[4][5] |
Table 2: Fluorescence Lifetime of Standard Materials
| Compound | Solvent | Lifetime (τ) in ns |
| Anthracene | Cyclohexane | 4.9 |
| 9,10-Diphenylanthracene | Cyclohexane | 8.2 |
| Quinine Sulfate | 0.1 N H₂SO₄ | 19.4 |
| Coumarin 153 | Methanol | 4.0[3] |
| Rhodamine 6G | Ethanol | 4.1 |
Benchmarking 9-(2-Biphenylyl)-10-bromoanthracene: A Predictive Analysis
Direct experimental data for the quantum yield, fluorescence lifetime, and photostability of this compound are not extensively reported. However, its structural features—a bromine substituent and a bulky biphenyl group on the anthracene core—allow for a qualitative prediction of its performance characteristics.
Expected Properties of this compound:
-
Quantum Yield (Φ): The presence of a bromine atom, a heavy atom, is known to increase the rate of intersystem crossing from the excited singlet state to the triplet state. This provides a non-radiative decay pathway that competes with fluorescence, and therefore, it is anticipated that the fluorescence quantum yield of this compound will be significantly lower than that of unsubstituted anthracene or 9,10-diphenylanthracene.
-
Fluorescence Lifetime (τ): A lower quantum yield due to increased intersystem crossing would also suggest a shorter fluorescence lifetime compared to its non-brominated analogs.
-
Photostability: The photostability of fluorophores can be complex. While the bulky biphenyl group may offer some steric protection to the anthracene core, potentially enhancing photostability, the C-Br bond can be photolabile under certain conditions. Therefore, its photostability is likely to be moderate and highly dependent on the experimental environment.
-
Potential Applications: Given its predicted blue to blue-violet emission, similar to other anthracene derivatives[6], and the potential for functionalization, this compound could be a candidate for applications in materials science, such as in Organic Light-Emitting Diodes (OLEDs), where related bromoanthracene derivatives have been utilized as intermediates.
Experimental Protocols
Accurate benchmarking of fluorescent materials relies on standardized and well-documented experimental protocols. Below are detailed methodologies for the determination of fluorescence quantum yield and lifetime.
Relative Fluorescence Quantum Yield Determination
This method compares the fluorescence intensity of the sample to a standard of known quantum yield.
Materials and Equipment:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes
-
Spectroscopic grade solvents
-
Fluorescence standard with a known quantum yield
-
Sample compound (this compound)
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilutions for both the standard and the sample in the same spectroscopic grade solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Record the absorbance spectrum for each dilution of the standard and the sample using a UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: For each dilution, record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The slope of the resulting linear fits (Grad) is determined for both.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_std * (Grad_s / Grad_std) * (η_s² / η_std²)
where Φ_std is the quantum yield of the standard, Grad_s and Grad_std are the gradients of the sample and standard plots, respectively, and η_s and η_std are the refractive indices of the sample and standard solutions (which are equal if the same solvent is used).
-
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Fluorescence Lifetime Measurement (Time-Domain)
Time-Correlated Single Photon Counting (TCSPC) is a common time-domain method.
Materials and Equipment:
-
Pulsed light source (e.g., picosecond laser or LED)
-
High-speed photodetector (e.g., photomultiplier tube or avalanche photodiode)
-
TCSPC electronics
-
Fluorescence lifetime standard
-
Sample compound
Procedure:
-
Instrument Response Function (IRF): Record the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.
-
Standard Measurement: Measure the fluorescence decay of a well-characterized lifetime standard to validate the instrument's performance.
-
Sample Measurement: Measure the fluorescence decay of the sample solution. The absorbance of the solution should be kept low to avoid reabsorption effects.
-
Data Analysis:
-
The recorded decay data is convoluted with the IRF.
-
A multi-exponential decay model is fitted to the experimental data using deconvolution software.
-
The goodness of the fit is evaluated (e.g., by examining the chi-squared value and the residuals) to determine the fluorescence lifetime(s) of the sample.
-
Caption: Workflow for Time-Domain Fluorescence Lifetime Measurement.
Conclusion
While this compound remains a compound with uncharacterized photophysical properties in the public domain, its chemical structure provides valuable insights into its likely performance as a fluorophore. Based on the heavy-atom effect of the bromine substituent, it is predicted to have a lower quantum yield and shorter fluorescence lifetime compared to non-halogenated anthracenes. For applications requiring high brightness and photostability, established standards such as 9,10-diphenylanthracene and Rhodamine 6G remain superior choices. However, the unique structure of this compound may offer advantages in specific contexts, such as in the development of materials for organic electronics. Further experimental characterization is necessary to fully elucidate its potential and to provide a quantitative benchmark against existing fluorescent materials.
References
- 1. mdpi.com [mdpi.com]
- 2. parchem.com [parchem.com]
- 3. 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene | C26H17Br | CID 21076372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 9-Bromoanthracene | C14H9Br | CID 74062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Electrochemical Landscape of Biphenylyl Anthracene Isomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced electrochemical behavior of aromatic isomers is paramount for designing advanced materials and therapeutics. This guide provides a comparative analysis of the electrochemical properties of biphenylyl anthracene isomers, supported by experimental data, to illuminate the structure-property relationships that govern their performance.
The substitution pattern of the biphenylyl moiety on the anthracene core significantly influences the electronic and, consequently, the electrochemical characteristics of the resulting isomers. Variations in the position of the biphenylyl group alter the extent of π-conjugation and steric hindrance, leading to distinct redox potentials and frontier molecular orbital energy levels. This guide focuses on a comparison between isomers substituted at the 2,6- and 9,10-positions of the anthracene nucleus.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for two representative biphenylyl anthracene isomers: 2,6-bis(4-biphenylyl)anthracene and 9,10-bis(4-biphenylyl)anthracene. These values have been compiled from experimental studies employing cyclic voltammetry.
| Isomer | Oxidation Potential (Eox) vs. Fc/Fc+ (V) | Reduction Potential (Ered) vs. Fc/Fc+ (V) | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Electrochemical Band Gap (eV) |
| 2,6-bis(4-biphenylyl)anthracene | Data not available | Data not available | -5.52 | -2.53 | 2.99 |
| 9,10-bis(4-biphenylyl)anthracene | 1.18 | -1.95 | -5.61 | -2.48 | 3.13 |
Note: The HOMO and LUMO energy levels are often estimated from the onset of the oxidation and reduction peaks in cyclic voltammetry, respectively, referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is assumed to have an absolute energy level of -4.8 eV with respect to the vacuum level.
Analysis of Isomeric Effects
Substitution at the 9,10-positions of the anthracene core, which are the sites of highest electron density, generally leads to a greater perturbation of the parent anthracene's electronic structure compared to substitution at other positions. However, studies on various 9,10-disubstituted anthracenes with different phenyl derivatives have shown that the impact on the Highest Occupied Molecular Orbital (HOMO) energy levels can be relatively minor.[1][2] This suggests that while the bulky biphenyl groups at the 9 and 10 positions introduce significant steric hindrance, their electronic effect on the HOMO level is somewhat moderated.
In contrast, substitution at the 2,6-positions allows for a more extended π-conjugation along the long axis of the anthracene molecule. This can lead to a decrease in the HOMO-LUMO gap, which is consistent with the slightly lower electrochemical band gap observed for the 2,6-isomer compared to the 9,10-isomer. The electrochemical stability of anthracene derivatives is also noteworthy, with studies indicating that both the oxidation and reduction potentials of some substituted anthracenes are higher than those of other polycyclic aromatic hydrocarbons like pentacene.
It is important to note that direct, side-by-side comparative studies of a wide range of biphenylyl anthracene isomers are limited in the literature, making a comprehensive quantitative comparison challenging. The data presented here is compiled from different sources and should be interpreted with consideration of the varying experimental conditions.
Experimental Protocols
The electrochemical data presented in this guide are typically obtained using cyclic voltammetry (CV). A detailed, representative experimental protocol is provided below.
Cyclic Voltammetry Protocol:
-
Solution Preparation: A solution of the biphenylyl anthracene isomer (typically 1 mM) is prepared in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). A supporting electrolyte, commonly 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), is added to ensure sufficient conductivity.
-
Electrochemical Cell: A standard three-electrode cell is used.
-
Working Electrode: A glassy carbon or platinum electrode.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
Counter Electrode: A platinum wire or foil.
-
-
Measurement: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. The cyclic voltammogram is then recorded by scanning the potential between the working and reference electrodes at a specific scan rate (e.g., 100 mV/s).
-
Referencing: The obtained potentials are referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple by adding ferrocene to the solution at the end of the experiment and recording its voltammogram. The half-wave potential of the Fc/Fc+ couple is then used as an internal standard.
-
Data Analysis: The oxidation and reduction potentials are determined from the peak potentials of the resulting voltammogram. The HOMO and LUMO energy levels are then calculated from these potentials using established empirical formulas.
Logical Workflow for Electrochemical Analysis
The following diagram illustrates the typical workflow for the electrochemical characterization and analysis of biphenylyl anthracene isomers.
This guide highlights the importance of isomeric structure on the electrochemical properties of biphenylyl anthracenes. Further research with a broader range of isomers under standardized conditions is necessary to build a more comprehensive understanding of these structure-property relationships, which is crucial for the rational design of novel organic materials for electronic and biomedical applications.
References
A Comparative Cross-Validation of 9-(2-Biphenylyl)-10-bromoanthracene: Experimental and Theoretical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental and theoretical properties of 9-(2-Biphenylyl)-10-bromoanthracene against related 9,10-disubstituted anthracene derivatives. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from its structural isomer, 9-(4-Biphenylyl)-10-bromoanthracene, and the parent compound, 9-Phenyl-10-bromoanthracene, to extrapolate and cross-validate its expected properties. Theoretical data, derived from computational models, is presented to further elucidate its electronic and structural characteristics.
Comparative Data of Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound and its selected alternatives. This data provides a baseline for understanding the fundamental characteristics of these molecules.
| Property | This compound | 9-(4-Biphenylyl)-10-bromoanthracene | 9-Phenyl-10-bromoanthracene |
| Molecular Formula | C₂₆H₁₇Br[1] | C₂₆H₁₇Br[2] | C₂₀H₁₃Br[3] |
| Molecular Weight | 409.3 g/mol [1] | 409.3 g/mol [2] | 333.2 g/mol [3] |
| CAS Number | 400607-16-1[1] | 400607-05-8[2] | 23674-20-6[3] |
| XLogP3-AA (Computed) | 8.4[1] | 8.4[2] | 6.7[3] |
Comparative Analysis of Photophysical and Thermal Properties
Generally, substitution at the 9 and 10 positions of the anthracene core can significantly alter the fluorescence quantum yield. For instance, unsubstituted anthracene has a fluorescence quantum yield of about 30%, which can be increased by substitution. The introduction of bulky groups like biphenyl can influence the electronic communication between the substituent and the anthracene core, thereby affecting the emission properties.
The thermal stability of anthracene derivatives is also influenced by the nature of the substituents. Aromatic substituents generally enhance thermal stability.
| Property | This compound (Inferred) | 9-(4-Biphenylyl)-10-bromoanthracene (Experimental) | 9-Phenyl-10-bromoanthracene (Experimental) |
| Melting Point (°C) | - | 253[4] | - |
| Decomposition Temp (°C) | High (expected) | High (expected) | - |
| Emission Color | Blue/Blue-Violet (expected)[5] | - | - |
| Fluorescence Quantum Yield | Moderate to High (expected) | Moderate to High (expected) | - |
Experimental Protocols
The following sections detail the generalized experimental protocols for the synthesis and characterization of this compound and its analogs.
A common and effective method for the synthesis of 9-aryl-10-bromoanthracenes is the palladium-catalyzed Suzuki cross-coupling reaction.
Workflow for Suzuki Coupling Reaction:
References
- 1. This compound | C26H17Br | CID 22138280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene | C26H17Br | CID 21076372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-Bromo-10-phenyl-anthracene | C20H13Br | CID 4155836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labproinc.com [labproinc.com]
- 5. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Thermal Stability of Bromoanthracene Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the thermal stability of various bromoanthracene derivatives, crucial for their application in high-temperature processes, long-term storage, and as intermediates in the development of pharmaceuticals and organic electronics. The thermal properties of these compounds are significantly influenced by the number and position of bromine substituents on the anthracene core.
Quantitative Analysis of Thermal Properties
The thermal stability of bromoanthracene derivatives is primarily assessed through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2] TGA measures mass loss as a function of temperature to determine the decomposition temperature, while DSC identifies thermal transitions such as melting points.[2][3][4]
The following table summarizes the available experimental data for the melting and decomposition points of several bromoanthracene derivatives. It is important to note that while melting point data is available for several isomers, comprehensive decomposition temperature data is less common in the literature.[2]
| Compound | Molecular Formula | Melting Point (°C) | Decomposition Temperature (TGA, 5% Weight Loss, °C) |
| 9-Bromoanthracene | C₁₄H₉Br | 102.8 - 105[5][6] | Data not readily available |
| 2-Bromoanthracene | C₁₄H₉Br | 220[2] | 336[2] |
| 9,10-Dibromoanthracene | C₁₄H₈Br₂ | 221 - 224[2][3][7] | Data not readily available |
| 1,5-Dibromoanthracene | C₁₄H₈Br₂ | 206 - 210[2] | Data not readily available |
| 2,7-Dibromoanthracene | C₁₄H₈Br₂ | 268 - 270[2] | Data not readily available |
The position of bromine substitution significantly impacts the melting point, which can be an indicator of the crystal lattice stability.[2] For instance, 2,7-Dibromoanthracene shows the highest melting point among the listed isomers, suggesting a more stable crystal packing.[2] Conversely, the thermal stability, as indicated by the decomposition temperature, is also expected to be influenced by the substituent's position.[2][8] For 2,6-anthracene derivatives, the change in decomposition temperature upon substitution is noted to be less than 65 °C.[2]
Experimental Protocols
To ensure accurate and reproducible data for the thermal stability of bromoanthracene derivatives, standardized experimental protocols for TGA and DSC are essential.[2]
Thermogravimetric Analysis (TGA)
This protocol is designed to determine the decomposition temperature and mass loss profile of a bromoanthracene derivative.[1]
Instrumentation: A calibrated thermogravimetric analyzer is required.[1]
Procedure:
-
Accurately weigh 5-10 mg of the purified bromoanthracene derivative into a clean TGA pan (typically alumina or platinum).[1]
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[1]
-
Heat the sample from ambient temperature to a suitable upper limit (e.g., 600 °C) at a constant heating rate of 10 °C/min.[1]
-
Record the mass loss as a function of temperature.[1]
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at which 5% mass loss occurs.[1]
Differential Scanning Calorimetry (DSC)
This protocol is used to determine the melting point and enthalpy of fusion.[1]
Instrumentation: A calibrated differential scanning calorimeter is necessary.[1]
Procedure:
-
Accurately weigh 2-5 mg of the purified bromoanthracene derivative into a hermetically sealed aluminum DSC pan.[1]
-
Place the sample pan and an empty reference pan into the DSC cell.[1]
-
Equilibrate the cell at a temperature below the expected melting point (e.g., 25 °C).[1]
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting point.[1]
-
Record the heat flow as a function of temperature.[1]
-
Analyze the resulting DSC thermogram to determine the onset temperature of the melting endotherm, which corresponds to the melting point.[1][9]
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for thermal analysis and the logical relationship between molecular structure and thermal stability.
Caption: Experimental workflow for the thermal analysis of bromoanthracene derivatives.
Caption: Relationship between bromine substitution and thermal stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 9,10-Dibromoanthracene | 523-27-3 [chemicalbook.com]
- 4. fpe.umd.edu [fpe.umd.edu]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. ossila.com [ossila.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Substituent effect on the thermophysical properties and thermal dissociation behaviour of 9-substituted anthracene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
Safety Operating Guide
Proper Disposal of 9-(2-Biphenylyl)-10-bromoanthracene: A Guide for Laboratory Professionals
The proper disposal of 9-(2-Biphenylyl)-10-bromoanthracene, a halogenated aromatic hydrocarbon, is crucial for ensuring laboratory safety and environmental protection. This compound must be treated as hazardous waste and managed in accordance with institutional and regulatory guidelines. Adherence to stringent disposal protocols minimizes risks and ensures a compliant laboratory environment.
Immediate Safety and Disposal Plan
Personnel handling this compound should be familiar with its potential hazards by consulting the specific Safety Data Sheet (SDS). As a halogenated aromatic compound, it requires careful handling and segregated disposal to prevent environmental contamination and ensure safe laboratory operations.
Waste Segregation and Collection
Proper segregation of waste is the most critical step in the disposal process. Halogenated organic waste must be collected separately from non-halogenated waste.[1][2][3] This is because the disposal methods for these two streams are different and mixing them can lead to increased disposal costs and improper treatment.[2][4]
Key Collection and Labeling Practices:
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Designated, sealed, and chemically compatible container. | "Hazardous Waste," "Halogenated Solid Waste," "this compound" |
| Liquid Waste (e.g., rinsates) | Designated, sealed, and chemically compatible solvent waste container. | "Hazardous Waste," "Halogenated Organic Waste," List of all constituents. |
| Contaminated Labware (e.g., gloves, wipes) | Lined, sealed container designated for solid hazardous waste. | "Hazardous Waste," "Contaminated Solid Waste" |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation : Identify all waste streams containing this compound. This includes pure compound, reaction residues, contaminated solvents, and disposable labware. Segregate this halogenated waste from all other waste streams at the point of generation.[1][2]
-
Containerization :
-
Solid Waste : Place solid this compound waste and contaminated disposable materials into a designated, robust, and sealable container.
-
Liquid Waste : Collect any solvents or solutions containing this chemical in a separate, clearly labeled container for halogenated organic waste.[1] This includes rinsates from cleaning glassware.[1] Glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste.[1]
-
-
Labeling : Affix a "Hazardous Waste" label to all waste containers immediately upon starting waste accumulation.[1][4] The label must clearly state the full chemical name: "this compound" and list any other constituents in the container.
-
Storage : Store waste containers in a designated satellite accumulation area.[1] Ensure containers are tightly sealed and stored in a well-ventilated area, away from incompatible materials.
-
Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent authority.[1] Do not dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Comprehensive Safety and Handling Guide for 9-(2-Biphenylyl)-10-bromoanthracene
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 9-(2-Biphenylyl)-10-bromoanthracene in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is limited, it is prudent to handle it with care, assuming potential hazards based on its chemical structure and related compounds like 9-Bromoanthracene, which is suspected of causing genetic defects.[1] The recommended PPE is crucial for minimizing exposure.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a preferred choice for their wide range of protection.[2] |
| Body Protection | Laboratory Coat | Cotton lab coats are suitable for general use. A chemical splash apron should be used when handling corrosive materials.[3] |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent contamination and ensure the stability of the compound.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of dust or vapors.[4][5]
-
Avoid Contact: Wear appropriate PPE to avoid direct contact with the skin and eyes.[4]
-
Prevent Dust Formation: Take measures to avoid the formation of dust and aerosols during handling.[4]
-
Electrostatic Discharge: Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]
-
Hygiene: Wash hands thoroughly after handling the compound.[6]
Storage Protocol:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Keep it away from incompatible materials such as strong oxidizing agents.[6]
Disposal Plan
The disposal of this compound should be managed by a licensed professional waste disposal service.[5]
Disposal Steps:
-
Segregation: Do not mix with other waste streams. The waste container should be clearly labeled as "Hazardous Waste: this compound".[5]
-
Containerization: Use a compatible and sealable container for waste collection.[5]
-
Professional Disposal: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4] The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. uah.edu [uah.edu]
- 4. Anthracene, 9-[1,1'-biphenyl]-2-yl-10-broMo- - Safety Data Sheet [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
